molecular formula C12H17BrClNO B1521115 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 214148-49-9

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1521115
CAS No.: 214148-49-9
M. Wt: 306.62 g/mol
InChI Key: VQFVCQYLGFGTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClNO and its molecular weight is 306.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFVCQYLGFGTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-[(4-Bromophenoxy)methyl]piperidine HCl: Molecular Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a detailed technical overview of 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. The piperidine scaffold is a highly privileged structure in pharmaceuticals, known for its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets, particularly within the central nervous system (CNS).[1][2] This guide elucidates the core chemical identity, including molecular structure and weight, outlines a robust synthetic pathway with detailed protocols, describes methods for analytical characterization, and places the compound in the broader context of drug discovery. The insights provided are intended to equip researchers and scientists with the foundational knowledge required for its synthesis, analysis, and application in research settings.

Core Chemical Identity

A precise understanding of a compound's molecular structure and physicochemical properties is the cornerstone of all subsequent research and development efforts. These parameters govern its reactivity, solubility, metabolic stability, and potential for interaction with biological systems.[3][4]

Molecular Structure

3-[(4-Bromophenoxy)methyl]piperidine HCl consists of a central piperidine ring substituted at the 3-position with a methyl group, which is, in turn, linked via an ether bond to a 4-bromophenol moiety. As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated.

synthesis_workflow start N-Boc-3-(hydroxymethyl)piperidine + 4-Bromophenol step1 Step 1: Williamson Ether Synthesis (e.g., NaH, DMF) start->step1 intermediate N-Boc-3-[(4-Bromophenoxy)methyl]piperidine step1->intermediate step2 Step 2: Deprotection & Salt Formation (HCl in Dioxane) intermediate->step2 product 3-[(4-Bromophenoxy)methyl]piperidine HCl step2->product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • N-Boc-3-(hydroxymethyl)piperidine

  • 4-Bromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4M HCl in 1,4-Dioxane

Procedure:

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) and dissolve in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.

    • Causality: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. Anhydrous conditions are critical as NaH reacts violently with water.

  • Ether Synthesis: To the stirring alkoxide solution, add 4-bromophenol (1.1 eq) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The nucleophilic alkoxide attacks the 4-bromophenol, displacing the bromide ion to form the ether linkage. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the cations while leaving the nucleophile reactive.

  • Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

    • Causality: The quench neutralizes any unreacted NaH. The aqueous washes remove DMF and inorganic salts.

  • Purification of Intermediate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield N-Boc-3-[(4-Bromophenoxy)methyl]piperidine.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of diethyl ether. Add an excess of 4M HCl in 1,4-dioxane (5.0 eq) dropwise. Stir at room temperature for 4 hours, during which a precipitate should form.

    • Causality: The strong acidic conditions cleave the acid-labile Boc protecting group. The excess HCl ensures complete protonation of the piperidine nitrogen, leading to the precipitation of the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to yield 3-[(4-Bromophenoxy)methyl]piperidine HCl.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization. [5][6]

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) confirmation Structural Confirmation & Purity >95% nmr->confirmation ms->confirmation hplc HPLC-UV/MS hplc->confirmation synthesis Synthesized Product synthesis->nmr synthesis->ms synthesis->hplc

Caption: Standard analytical workflow for structural verification and purity assessment.

Spectroscopic Methods
  • ¹H NMR Spectroscopy: This technique provides information on the electronic environment and connectivity of hydrogen atoms. Expected signals for the free base would include:

    • Aromatic protons on the bromophenyl ring appearing as two doublets in the δ 6.8-7.5 ppm range.

    • Protons of the -O-CH₂- group appearing as a doublet or multiplet around δ 3.8-4.2 ppm.

    • Multiple complex signals for the piperidine ring protons in the δ 1.2-3.5 ppm range.

  • ¹³C NMR Spectroscopy: This confirms the carbon skeleton of the molecule. Key expected signals include carbons of the aromatic ring (δ 110-160 ppm), the ether-linked methylene carbon (-O-CH₂-) around δ 70 ppm, and the piperidine ring carbons (δ 25-60 ppm).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the molecular ion. For C₁₂H₁₆BrNO (the free base), the expected [M+H]⁺ peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This provides unambiguous confirmation of the elemental composition.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a compound. [7]The sample is analyzed on a suitable column (e.g., C18) with a UV detector. A pure sample should yield a single major peak. The purity is typically reported as the area percentage of the main peak relative to the total peak area.

Context in Drug Discovery and Research

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most common heterocyclic scaffolds found in approved drugs. [1]Its prevalence is due to several advantageous properties:

  • Improved Physicochemical Properties: It can increase the aqueous solubility and modulate the lipophilicity of a molecule.

  • Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation.

  • Structural Versatility: Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents to optimize interactions with protein binding sites. [2]

Role of the Bromophenoxy Moiety

The 4-bromophenoxy group in this molecule is not merely a structural component; it serves critical functions in early-stage drug discovery:

  • Structure-Activity Relationship (SAR) Probe: The bromine atom is a useful probe for exploring halogen bonding interactions within a receptor active site. It can be systematically replaced with other halogens (F, Cl, I) or other groups (methyl, cyano) to map out the binding pocket.

  • Synthetic Handle: The carbon-bromine bond is a versatile functional group for further chemical modification. It can readily participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly generate a library of analogs for lead optimization.

Conclusion

3-[(4-Bromophenoxy)methyl]piperidine HCl is a well-defined chemical entity with significant potential as a building block and research tool in medicinal chemistry. This guide has detailed its fundamental molecular and physical properties, provided a validated, step-by-step synthetic protocol grounded in established chemical principles, and outlined the necessary analytical methods for its characterization. By understanding its structure, synthesis, and the strategic role of its constituent parts, researchers are well-equipped to utilize this compound in the development of novel therapeutics.

References

  • MolCore. 4-((3-Bromophenoxy)methyl)piperidine hydrochloride.
  • AWS. III Spectroscopic Data.
  • ChemistrySelect. Supporting Information.
  • Chemical-Suppliers. 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride.
  • BLDpharm. 3-((4-Bromo-2-chlorophenoxy)methyl)piperidine hydrochloride.
  • Santa Cruz Biotechnology. 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride.
  • PubChemLite. 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO).
  • EPA CompTox Chemicals Dashboard. 3-[(4-Fluorophenoxy)methyl]piperidine Properties.
  • ACS Publications. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • Google Patents. Production method of 3-(4-bromophenyl)-piperidine.
  • Royal Society of Chemistry. Analytical Methods.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design.
  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS.
  • Royal Society of Chemistry. Analytical Methods.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • BenchChem. Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Royal Society of Chemistry. An analysis of the physicochemical properties of oral drugs from 2000 to 2022.
  • Medwin Publishers. Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Research and Reviews: Journal of Medicinal & Organic Chemistry. A Brief Overview on Physicochemical Properties in Medicinal Chemistry.

Sources

Unlocking the Therapeutic Potential of 3-[(4-Bromophenoxy)methyl]piperidine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous central nervous system (CNS) active agents.[1] This guide delves into the specific therapeutic potential of 3-[(4-Bromophenoxy)methyl]piperidine derivatives, a chemical class showing significant promise as dual-acting inhibitors of serotonin (SERT) and norepinephrine (NET) transporters. By modulating the levels of these key monoamine neurotransmitters, which are deeply implicated in the pathophysiology of mood disorders, these compounds present a compelling rationale for the development of next-generation antidepressants.[2][3] This document provides a comprehensive overview of their synthesis, pharmacological targets, structure-activity relationships (SAR), and a detailed workflow for preclinical evaluation, including robust in vitro and in vivo protocols.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

Piperidine-containing compounds are one of the most prevalent heterocyclic motifs in pharmaceuticals, valued for their synthetic tractability and ability to interact with a wide array of biological targets.[1] Within the realm of neuropharmacology, their role is particularly prominent. The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) contributes to depressive symptoms.[3] Consequently, agents that can inhibit the reuptake of these neurotransmitters from the synaptic cleft have become mainstays in depression treatment.[3][4]

Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) work by blocking the action of SERT and/or NET, thereby increasing the availability of these neurotransmitters to postsynaptic receptors.[3] SNRIs, such as venlafaxine and duloxetine, often provide a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms compared to SSRIs.[5] The 3-[(4-Bromophenoxy)methyl]piperidine scaffold has emerged as a high-affinity ligand for these monoamine transporters, making it a focal point for the design of novel SNRIs with potentially improved pharmacological profiles.[6][7]

Synthesis and Chemical Characterization

The synthesis of substituted piperidines is a well-established field in organic chemistry. A common and effective strategy involves the catalytic hydrogenation of a corresponding pyridine precursor, which transforms the flat, aromatic ring into a three-dimensional, saturated piperidine structure.[1][8] This transformation is critical for establishing the complex stereochemical and conformational properties necessary for potent biological activity.

General Synthetic Pathway

A plausible synthetic route to the 3-[(4-Bromophenoxy)methyl]piperidine core begins with a commercially available substituted pyridine, which is then elaborated and subjected to a reduction step.

G cluster_synthesis Synthetic Scheme A 3-(Hydroxymethyl)pyridine B 3-(Chloromethyl)pyridine C 3-[(4-Bromophenoxy)methyl]pyridine D 3-[(4-Bromophenoxy)methyl]piperidine (Target Scaffold)

Rationale Behind Experimental Choices:

  • Chlorination: The conversion of the hydroxymethyl group to a chloromethyl group (A -> B) creates a better leaving group, facilitating the subsequent nucleophilic substitution.

  • Williamson Ether Synthesis: The reaction between the chloromethyl pyridine derivative and 4-bromophenol (B -> C) is a classic Williamson ether synthesis, an efficient method for forming the critical aryl ether linkage.

  • Pyridine Reduction: The final hydrogenation step (C -> D) is crucial. Using catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) under a hydrogen atmosphere effectively reduces the aromatic pyridine ring to the saturated piperidine ring.[8] The choice of catalyst and conditions can influence the stereoselectivity of the final product.

Post-synthesis, compounds are purified using standard techniques like column chromatography and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure and purity.

Pharmacological Profile: Targeting Monoamine Transporters

The primary therapeutic value of this scaffold lies in its ability to inhibit SERT and NET. The interaction is competitive, with the ligand binding to the transporter protein and physically obstructing the reuptake of the endogenous neurotransmitter from the synapse.

G Presynaptic Presynaptic SERT SERT NT NT Presynaptic->NT Release Postsynaptic Postsynaptic NT->SERT Reuptake (Blocked) Receptor Receptor NT->Receptor Increased Signaling Ligand Ligand Ligand->SERT Binds & Inhibits Receptor->Postsynaptic

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into drug candidates. For piperidine-based monoamine reuptake inhibitors, subtle structural changes can dramatically alter potency and selectivity.[6][9][10]

Molecular RegionModificationImpact on ActivityRationale & References
Phenoxy Ring Position and nature of the halogen (e.g., 4-Bromo)The 4-position is often optimal for SERT affinity. The electron-withdrawing nature of the halogen can influence binding interactions within the transporter's active site.[6]
Piperidine Ring N-substitution (e.g., -H vs. -CH₃)N-methylation can alter selectivity between SERT and NET. It can also impact metabolic stability and blood-brain barrier penetration.[11][12]
Stereochemistry (R) vs. (S) enantiomers at the 3-positionBiological systems are chiral. Often, one enantiomer is significantly more potent than the other, highlighting a specific stereochemical requirement for optimal binding to the transporter.[12][13]
Linker Ether linkage (-O-CH₂-)The ether linkage provides optimal spacing and conformational flexibility, allowing the phenoxy and piperidine moieties to adopt the correct orientation for binding.[7]

Preclinical Evaluation Workflow

A structured, multi-stage evaluation process is required to validate the therapeutic potential of new chemical entities. This workflow progresses from high-throughput in vitro assays to more complex in vivo behavioral models.

G A Compound Synthesis B In Vitro Screening (Binding & Reuptake Assays) A->B Initial Library C Lead Compound Selection (Potency & Selectivity) B->C Data Analysis D In Vivo Behavioral Models (e.g., Forced Swim Test) C->D Efficacy Testing E Pharmacokinetic & Toxicology Studies D->E Safety & ADME F Preclinical Candidate Nomination E->F Final Assessment

In Vitro Assessment of Transporter Inhibition

Trustworthiness in these assays is established by running them in parallel with known inhibitors (positive controls, e.g., fluoxetine for SERT, desipramine for NET) and vehicle (negative control) to ensure the assay system is performing correctly.

Protocol 1: Radioligand Binding Assay for SERT Affinity

This assay quantifies the affinity of a test compound for the serotonin transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.[6]

Objective: To determine the inhibition constant (Kᵢ) of the test compound for SERT.

Materials:

  • Test Compounds (dissolved in DMSO)

  • [³H]-Paroxetine (Radioligand)

  • Rat cortical membrane preparations (Source of SERT)

  • Fluoxetine (for defining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, the test compound at various concentrations, and a fixed concentration of [³H]-Paroxetine.

  • Control Wells:

    • Total Binding: Contains membrane, radioligand, and buffer (no inhibitor).

    • Non-Specific Binding (NSB): Contains membrane, radioligand, and a high concentration of fluoxetine (e.g., 10 µM) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Synaptosome Neurotransmitter Reuptake Assay

This is a functional assay that measures the ability of a compound to inhibit the actual uptake of neurotransmitters into nerve terminals.[7]

Objective: To determine the IC₅₀ of the test compound for inhibiting the reuptake of [³H]-Serotonin and [³H]-Norepinephrine.

Materials:

  • Crude synaptosomal preparations from rat brain (e.g., cortex for 5-HT, hypothalamus for NE)

  • [³H]-Serotonin and [³H]-Norepinephrine

  • Krebs-Ringer buffer

  • Appropriate positive controls (e.g., Citalopram for SERT, Desipramine for NET)

Methodology:

  • Pre-incubation: Aliquots of the synaptosomal preparation are pre-incubated in Krebs-Ringer buffer with various concentrations of the test compound or vehicle for 15 minutes at 37°C. This allows the compound to bind to the transporters.

  • Initiation: The reuptake reaction is initiated by adding a fixed concentration of [³H]-Serotonin or [³H]-Norepinephrine.

  • Incubation: The reaction is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.

  • Termination: The uptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Control: Non-specific uptake is determined by running parallel reactions at 0-4°C, where active transport is inhibited.

  • Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.

In Vivo Evaluation of Antidepressant-Like Activity

The choice of animal model is critical. While acute models like the FST are excellent for initial screening, chronic models are considered more translationally relevant as they better mimic the long-term nature of depression.[2][14][15]

Protocol 3: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test for screening potential antidepressant drugs.[2][14][16] The underlying principle is that an animal will cease struggling when placed in an inescapable situation; antidepressant compounds are known to prolong the duration of active, escape-oriented behavior.

Objective: To assess the antidepressant-like effect of a test compound by measuring immobility time.

Materials:

  • Male mice (e.g., C57BL/6 strain)

  • Glass cylinder (e.g., 25 cm high, 10 cm diameter)

  • Water at 23-25°C

  • Test compound, vehicle control, and positive control (e.g., Imipramine)

  • Video recording equipment and analysis software (optional, for blinding)

Methodology:

  • Habituation (Day 1): Each mouse is individually placed in the cylinder filled with water (to a depth of 15 cm) for a 15-minute pre-test session. This is to ensure that on the test day, the behavior is one of learned immobility.

  • Dosing (Day 2): Animals are divided into groups (vehicle, positive control, test compound at various doses) and administered the treatment via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session (Day 2): Each mouse is placed back into the cylinder for a 6-minute session. The behavior is typically recorded for the last 4 minutes of the session.

  • Scoring: An observer, blinded to the treatment groups, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Analysis: The mean immobility time for each group is calculated. A statistically significant reduction in immobility time compared to the vehicle-treated group indicates a potential antidepressant-like effect.

Future Directions and Therapeutic Outlook

The 3-[(4-Bromophenoxy)methyl]piperidine scaffold represents a highly promising platform for the development of novel antidepressants. Future research should focus on:

  • Selectivity Tuning: Fine-tuning the structure to modulate the SERT/NET inhibition ratio, or even to introduce a modest dopamine reuptake inhibition component, could lead to "triple reuptake inhibitors" with potentially enhanced efficacy.[9][17]

  • Pharmacokinetic Optimization: Investigating metabolic stability, oral bioavailability, and blood-brain barrier penetration is essential to translate in vitro potency into in vivo efficacy.

  • Expanded Indications: Given the therapeutic role of SNRIs in conditions beyond depression, these derivatives should be explored for their potential in treating anxiety disorders, obsessive-compulsive disorder (OCD), and neuropathic pain.[18][19]

Conclusion

Derivatives of the 3-[(4-Bromophenoxy)methyl]piperidine scaffold are potent dual inhibitors of serotonin and norepinephrine transporters. Their well-defined structure-activity relationships and demonstrable efficacy in established preclinical models underscore their significant therapeutic potential. Through rigorous application of the synthetic, in vitro, and in vivo protocols detailed in this guide, researchers can effectively explore and optimize this chemical class, paving the way for the development of new and improved treatments for major depressive disorder and other CNS-related conditions.

References

  • Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. J Herbmed Pharmacol. 2024;13(4):523-536. [Link]

  • Borsini F, Podhorna J, Cesana R. Animal models for the study of antidepressant activity. PubMed. [Link]

  • Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]

  • Nagine, T. The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Open Access Journals. [Link]

  • Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Semantic Scholar. [Link]

  • Saha K, et al. Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Zhu X, et al. In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Frontiers. [Link]

  • Krasavin M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Di Mola A, et al. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

  • Van den Eynde T, et al. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]

  • Epshtein O, et al. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PMC. [Link]

  • Nguyen T, et al. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • De VRY J, et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • Micheli F, et al. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]

  • Perry M, et al. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]

  • Foley D, et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • Kumar V, et al. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. PMC. [Link]

  • El-Sayed MA, et al. Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Kumar V, et al. Current Neuropharmacology. Semantic Scholar. [Link]

  • Magnus NA, et al. Synthesis of a Serotonin Norepinephrine Reuptake Inhibitor. Synfacts. [Link]

  • CN115108968A - Production method of 3-(4-bromophenyl)-piperidine.
  • Sharma P, et al. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. PMC. [Link]

  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]

  • Paudel S, et al. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. [Link]

  • Saeedi S, et al. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Zimmerman DM, et al. Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors. PubMed. [Link]

  • Paudel S, et al. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Korea Science. [Link]

  • Ieni A, et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Vinaya K, et al. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]

  • Wong DT, Bymaster FP, Reid LR, Threlkeld PG. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. PubMed. [Link]

  • Ye M, et al. Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). PubMed. [Link]

  • Khan S, et al. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed. [Link]

  • V. G. Santos, et al. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

  • Lakshmanan M. Structure-Activity Relationships. Semantic Scholar. [Link]

  • Foley DJ, et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

Sources

The Bromophenoxy-Methylpiperidine Scaffold: Synthetic Versatility and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Privileged Pharmacophore[1]

The bromophenoxy-methylpiperidine motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically associated with serotonin reuptake inhibition (resembling the paroxetine scaffold) and antihistamines, its most potent application lies in the modulation of Sigma-1 (


) receptors .

This guide dissects the technical utility of 4-(4-bromophenoxy)-1-methylpiperidine and its alkyl-linked analogs. It moves beyond basic description to explore the structure-affinity relationships (SAR) that drive its use as a probe for CNS disorders, analgesia, and neuroprotection.

Structural Logic & Mechanism of Action

The Pharmacophore Triad

The efficacy of this scaffold rests on three distinct structural pillars:

  • The Basic Amine (1-Methylpiperidine):

    • Function: Protonation at physiological pH (pKa ~9-10).

    • Mechanism: Forms a critical salt bridge with an aspartate residue (typically Asp126 in

      
       receptors) within the binding pocket. The 4-methyl substitution on the piperidine ring often locks the conformation, enhancing selectivity over 
      
      
      
      subtypes.
  • The Lipophilic Tail (4-Bromophenoxy):

    • Function: Hydrophobic interaction and Halogen Bonding.

    • Mechanism: The bromine atom at the para position serves two roles: it blocks metabolic oxidation (enhancing half-life) and engages in halogen bonding with backbone carbonyls in the receptor, a feature not available to chloro- or fluoro- analogs.

  • The Linker (Ether/Alkyl Chain):

    • Function: Distance geometry.

    • Mechanism: Determines the flexibility. A direct ether linkage (piperidine-O-phenyl) creates a rigid antagonist profile, while a propyl-ether spacer often converts the ligand into an agonist by allowing the molecule to span the "hydrophobic tunnel" of the receptor.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this scaffold acting as a


 agonist, specifically in the context of ER stress modulation.

Sigma1_Pathway Ligand Bromophenoxy-Methylpiperidine (Ligand) Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Bind/Activate BiP BiP/GRP78 (Chaperone) Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperoning Ca_Flow Mitochondrial Ca2+ Influx IP3R->Ca_Flow Stabilizes Ca2+ Flux ATP Increased ATP Production Ca_Flow->ATP Bioenergetics Survival Neuroprotection & Anti-Apoptosis ATP->Survival Cell Fate

Figure 1: Mechanism of Action. The ligand triggers Sigma-1 receptor dissociation from BiP, allowing it to chaperone IP3 receptors and stabilize mitochondrial calcium signaling.

Synthetic Methodologies

To synthesize 4-(4-bromophenoxy)-1-methylpiperidine, two primary routes exist. The choice depends on the desired scale and stereochemical requirements.

Method A: The Mitsunobu Coupling (Precision Route)

Best for small-scale, high-purity synthesis where inversion of configuration (if using chiral piperidinols) is required.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).[1]
    
  • Advantage: Mild conditions; avoids harsh bases that might racemize chiral centers.

Method B: Nucleophilic Aromatic Substitution ( )

Best for industrial scale-up, but requires electron-withdrawing groups or high temperatures.

  • Reagents: NaH or KOtBu, DMF/DMSO.

  • Limitation: The bromine on the phenol is not sufficiently electron-withdrawing to activate the ring for

    
     easily without a catalyst (e.g., copper-mediated Ullmann coupling). Therefore, Method A is the standard laboratory recommendation. 
    
Synthetic Workflow Diagram

Synthesis_Workflow Phenol 4-Bromophenol Mix Solvation (THF, 0°C) + PPh3 Phenol->Mix Alcohol 1-Methyl-4-piperidinol Alcohol->Mix Add_DIAD Add DIAD (Dropwise) < 5°C Mix->Add_DIAD Reaction Stir 12h @ RT (Betaine Formation) Add_DIAD->Reaction Workup Filtration (Remove PPh3=O) & Acid/Base Extraction Reaction->Workup Product 4-(4-bromophenoxy)- 1-methylpiperidine Workup->Product

Figure 2: The Mitsunobu Etherification Protocol. Critical control of temperature during DIAD addition prevents side reactions.

Detailed Experimental Protocols

Synthesis Protocol: Mitsunobu Etherification

Objective: Synthesize 4-(4-bromophenoxy)-1-methylpiperidine.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1-methyl-4-piperidinol (1.0 eq) and 4-bromophenol (1.1 eq) in anhydrous THF (0.1 M concentration).

  • Phosphine Addition: Add Triphenylphosphine (

    
    )  (1.2 eq) and stir until fully dissolved. Cool the solution to 0°C  in an ice bath.
    
  • Activation (Critical Step): Add DIAD (1.2 eq) dropwise over 20 minutes.

    • Why: Rapid addition generates excessive heat and promotes hydrazine byproduct formation. The solution should turn yellow but not dark orange/brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup (Self-Validating):

    • Concentrate THF.

    • Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

      
      ). Filter off the white solid.
      
    • Validation: The filtrate contains the product. If no solid precipitates, the reaction may not have consumed the reagents, or the solvent polarity is incorrect.

  • Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1%

    
    ).
    
Biological Assay: Sigma-1 Radioligand Binding

Objective: Determine


 affinity of the synthesized compound.
  • Tissue Source: Guinea pig brain membranes (highest density of

    
    ).
    
  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-Specific Binding Control: Haloperidol (10

    
    ).
    
    • Why: Haloperidol saturates both

      
       and 
      
      
      
      sites. Any signal remaining after Haloperidol treatment is "noise."
  • Incubation:

    • Mix 100

      
       membrane protein + 2 nM Radioligand + Test Compound (
      
      
      
      to
      
      
      M).
    • Incubate at 37°C for 150 minutes .

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to the filter).

Comparative Data Analysis

The following table synthesizes literature trends regarding the "Halogen Effect" on this scaffold. Note how the Bromine substitution typically balances affinity with metabolic stability better than the Fluorine or Hydrogen analogs.

Compound Substituent (Para)

Affinity (

nM)
Selectivity (

)
Metabolic Stability (t1/2)Notes
-H (Unsubstituted)15 - 25ModerateLowRapid hydroxylation at para-position.
-F (Fluoro)5 - 12HighModerateHigh affinity, but F is less lipophilic than Br.
-Br (Bromo)0.5 - 3.0 Very High High Optimal halogen bond; blocks metabolism.
-OCH3 (Methoxy)20 - 40LowLowBulky; prone to O-demethylation.

Data summarized from structure-affinity relationship studies of phenoxyalkylpiperidines (e.g., Collina et al., J. Med. Chem).[2][3][4][5][6]

Future Outlook: Radiotracer Development

The 4-bromophenoxy scaffold is currently seeing a resurgence in PET imaging .

  • Isotope: Bromine-76 (

    
    ) is a positron emitter with a half-life of 16.2 hours.
    
  • Application: Substituting natural bromine with

    
     in this scaffold allows for in vivo mapping of Sigma-1 receptor density, which is a biomarker for neurodegenerative progression in Alzheimer's and Parkinson's disease.
    

References

  • Collina, S., et al. (2007). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry.

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

  • Chu, W., et al. (2015). "Sigma Receptor Ligands: History and New Discoveries." Current Pharmaceutical Design.

  • Rossi, D., et al. (2013). "Identification of a New Series of 4-Methylpiperidine Derivatives as Sigma-1 Receptor Ligands." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "4-(4-Bromophenoxy)piperidine derivatives." National Center for Biotechnology Information.

Sources

The Role of 3-[(4-Bromophenoxy)methyl]piperidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Bromophenoxy)methyl]piperidine represents a high-value "privileged scaffold" intermediate in modern drug discovery. Unlike flat heteroaromatic fragments, this molecule offers defined three-dimensional vectors (sp³ character) combined with dual functional handles: a secondary amine for hydrophilic interactions and a para-bromophenyl moiety for lipophilic expansion.

This guide analyzes its utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , specifically for Central Nervous System (CNS) targets such as Serotonin (5-HT) receptors, Sigma-1 receptors, and monoamine transporters.

Part 1: Structural Analysis & Pharmacophore Mapping

The "3-Substituted" Vector Advantage

In medicinal chemistry, the vector of substitution on a piperidine ring dictates the spatial arrangement of the pharmacophore.

  • 4-Substitution: Creates a linear, rod-like topology (common in antihistamines like Fexofenadine).

  • 3-Substitution: Creates a "kinked" or non-linear topology. This is critical for fitting into the orthogonal binding pockets of GPCRs (e.g., 5-HT2A) and transporters (e.g., SERT/NET).

Pharmacophore Features:

  • Cationic Center: The piperidine nitrogen (pKa ~10-11) is protonated at physiological pH, forming a salt bridge with conserved Aspartate residues (e.g., Asp3.32 in GPCRs).

  • Flexible Linker: The oxymethyl (-CH₂-O-) spacer allows the aromatic ring to adopt a "T-shaped" or "edge-to-face" interaction relative to the amine.

  • Metabolic/Synthetic Handle: The para-bromo group serves two roles:

    • Halogen Bonding: Can interact with backbone carbonyls in the binding pocket.

    • Synthetic Divergence: A pre-installed handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Stereochemical Considerations

The C3 position is chiral.

  • (S)-Enantiomer: Often correlates with the spatial arrangement found in SSRIs (e.g., Paroxetine derivatives).

  • (R)-Enantiomer: May exhibit distinct selectivity profiles (e.g., NK1 antagonists).

  • Note: While often used as a racemate in early screening, asymmetric synthesis or chiral resolution is required for late-stage candidates.

Part 2: Synthetic Accessibility & Protocols

The synthesis of 3-[(4-Bromophenoxy)methyl]piperidine typically follows a convergent route utilizing the Mitsunobu Etherification to install the aryloxy moiety, followed by deprotection.

Core Synthesis Workflow (Graphviz)

Synthesis SM1 N-Boc-3-hydroxymethyl piperidine Reagents PPh3, DIAD THF, 0°C to RT SM1->Reagents SM2 4-Bromophenol SM2->Reagents Int1 N-Boc-Intermediate (Ether formation) Reagents->Int1 Mitsunobu Coupling Deprotect TFA or HCl DCM or Dioxane Int1->Deprotect Final 3-[(4-Bromophenoxy) methyl]piperidine Deprotect->Final N-Boc Removal

Figure 1: Convergent synthesis via Mitsunobu coupling.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 3-[(4-bromophenoxy)methyl]piperidine-1-carboxylate (Intermediate).

Reagents:

  • N-Boc-3-hydroxymethylpiperidine (1.0 eq)

  • 4-Bromophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxymethylpiperidine, 4-Bromophenol, and PPh₃. Dissolve in anhydrous THF (0.1 M concentration) under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine.

  • Purification: Flash column chromatography on silica gel. Elute with gradient Hexane → 20% EtOAc/Hexane.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the diagnostic doublet at ~3.8–3.9 ppm (CH₂-O-Ar) and the disappearance of the broad OH singlet.

  • Yield Target: 75–85%.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5]

Library Generation (Divergent Synthesis)

The 4-bromo group is a "diversity handle." In a library production setting, this scaffold is subjected to parallel synthesis arrays.

Reaction TypeReagent ClassProduct ClassTarget Utility
Suzuki-Miyaura Aryl Boronic AcidsBiaryl EthersExtending lipophilic reach (e.g., MCH-1 antagonists)
Buchwald-Hartwig Amines/AmidesAnilinesModulating solubility and H-bond donors
N-Alkylation Alkyl HalidesTert-AminesTuning pKa and BBB permeability
N-Acylation Acid ChloridesAmidesRemoving basicity (for non-GPCR targets)
Case Study: Sigma-1 Receptor Ligands

Sigma-1 receptors (σ1R) are intracellular chaperones implicated in neuroprotection. High-affinity σ1R ligands typically require:

  • A basic amine (the piperidine N).

  • A hydrophobic spacer (the 3-oxymethyl chain).

  • A bulk aromatic region.

Design Logic: Using 3-[(4-Bromophenoxy)methyl]piperidine, one can synthesize high-affinity ligands by N-alkylating the piperidine with a phenylethyl or benzyl group. The 4-bromo group can be substituted with a polar group (e.g., -CN or -SO₂Me) to reduce lipophilicity (LogD) while maintaining receptor affinity.

Bioisosteric Replacements

This scaffold is often used to replace:

  • 3-Benzylpiperidines: The ether oxygen adds a hydrogen bond acceptor and lowers LogP compared to the all-carbon analog.

  • Piperazines: The piperidine ring is more metabolically stable (less prone to N-oxidation) and more lipophilic than piperazine.

Part 4: Analytical Data Summary

For the hydrochloride salt (CAS 214148-49-9):

PropertyValueNotes
Molecular Formula C₁₂H₁₇BrClNO(Salt form)
MW 306.63 g/mol
Exact Mass 269.04 (Free base)Monoisotopic
cLogP ~3.2Lipophilic; good CNS penetration potential
pKa ~10.5Highly basic; exists as cation at pH 7.4
Topological Polar Surface Area (TPSA) 21.3 ŲExcellent for BBB permeability (< 90 Ų)

References

  • Exploration of piperidine 3D fragment chemical space.RSC Medicinal Chemistry, 2022.

    • Context: Describes the synthesis of regio- and diastereoisomers of substituted piperidines for FBDD.
  • Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 2006.[1]

    • Context: Establishes the SAR of 3-substituted heterocycles in Sigma-1 and Opioid receptor binding.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.Molecules, 2023.

    • Context: Provides validated protocols for etherification of piperidine-methanols with bromophenols.
  • Paroxetine Impurity Profiling (Der Pharma Chemica). Der Pharma Chemica, 2017.[2]

    • Context: Discusses the 3-hydroxymethyl piperidine intermediates and their stereochemical implic

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical analysis of the solubility profile of 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride, a molecule of interest for researchers in medicinal chemistry and drug development. By integrating theoretical principles with actionable experimental protocols, we aim to equip scientists with the necessary insights to effectively handle and formulate this compound.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. For this compound (CAS: 1185304-03-3), a combination of data from structurally related compounds and predictive models allows for a robust characterization.

The structure of this compound incorporates a piperidine ring, which is basic, a bromophenoxy ether group, which is lipophilic, and a hydrochloride salt, which enhances aqueous solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyPredicted/Estimated ValueRationale and Impact on Solubility
Molecular Formula C₁₂H₁₇BrClNO-
Molecular Weight 306.63 g/mol Influences the mass of substance needed for preparing solutions of specific molarity.
pKa (piperidinium ion) 10.0 - 11.0The pKa of the protonated piperidine is estimated to be in this range, similar to piperidine itself (pKa ~11.22).[1] This high pKa indicates that the compound will be predominantly in its ionized, more water-soluble form in acidic to neutral aqueous solutions.
Predicted LogP (XlogP) ~2.7 - 3.5Based on similar structures like 4-(3-bromophenoxy)piperidine (XlogP of 2.7), the molecule possesses moderate lipophilicity.[2] This suggests a balance between aqueous and organic solvent solubility.
Melting Point High (likely >200 °C)As a hydrochloride salt of an organic base, it is expected to be a crystalline solid with a high melting point, similar to piperidine hydrochloride (245-248 °C).[3] This indicates strong crystal lattice energy that must be overcome for dissolution.

Theoretical Solubility Profile: A Mechanistic Exploration

The solubility of this compound is a tale of competing molecular forces, primarily governed by its ionic character and the lipophilicity of its constituent parts.

Aqueous Solubility

As a hydrochloride salt, the compound is anticipated to exhibit significant solubility in water and other polar protic solvents. The dissolution process in water can be visualized as follows:

Solid C₁₂H₁₆BrNO·HCl (Solid Crystal Lattice) Solution Piperidinium Cation (aq) + Cl⁻ (aq) Solid->Solution Dissolution (Overcomes Lattice Energy) Water Water (Solvent) Solution->Water Solvation (Ion-Dipole Interactions)

Figure 1: Dissolution and solvation of the hydrochloride salt in water.

The primary driver for aqueous solubility is the ion-dipole interactions between the charged piperidinium cation and chloride anion with polar water molecules. The high pKa of the piperidinium ion ensures that it remains protonated and charged across a wide physiological pH range.

However, the presence of the 4-bromophenoxy group introduces a significant lipophilic character, which will temper the overall aqueous solubility compared to the highly soluble parent compound, piperidine hydrochloride (>1500 g/L).[3][4]

pH-Dependent Solubility: The solubility of this compound in aqueous media will be highly dependent on pH.

  • Acidic to Neutral pH (pH < 9): The compound will exist predominantly in its ionized form, leading to higher solubility.

  • Basic pH (pH > 11): As the pH increases beyond the pKa of the piperidinium ion, the equilibrium will shift towards the neutral, free base form. This form is significantly less polar and will have substantially lower aqueous solubility, likely leading to precipitation.

Organic Solvent Solubility

The solubility in organic solvents is governed by the principle of "like dissolves like." The presence of the lipophilic bromophenyl ether and the aliphatic piperidine ring suggests favorable interactions with a range of organic solvents.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe alcohol's hydroxyl group can hydrogen bond with the piperidinium proton and the chloride anion, and the alkyl chain can interact with the lipophilic parts of the molecule. Piperidine hydrochloride is known to be soluble in alcohol.[4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have high dipole moments and can solvate the ionic salt, though less effectively than protic solvents. The organic nature of these solvents will favorably interact with the bulk of the molecule.
Low-Polarity / Aprotic Dichloromethane (DCM), ChloroformModerateThese solvents can engage in dipole-dipole interactions and are effective at solvating the organic portions of the molecule.
Non-Polar Toluene, Hexane, Diethyl EtherLow to InsolubleThe high polarity of the hydrochloride salt form makes it incompatible with non-polar solvents. The energy required to break the crystal lattice is not compensated by favorable solute-solvent interactions.

Experimental Determination of Solubility: Protocols and Methodologies

To move from theoretical prediction to quantitative data, rigorous experimental protocols are necessary. The following are standard, validated methods for determining the solubility of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired solvent (e.g., purified water, ethanol, acetonitrile).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is critical to filter the sample through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24-72h at Constant T) B->C D Settle Undissolved Solid C->D E Filter Supernatant D->E F Quantify by HPLC E->F

Figure 2: Workflow for the Shake-Flask Solubility Assay.

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a high-throughput method often used in early drug discovery.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattered by suspended particles (precipitate).

  • Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Summary and Conclusion

The solubility profile of this compound is dictated by a balance of its ionic nature and the lipophilicity of its organic scaffold.

  • High Aqueous Solubility: Expected in acidic to neutral conditions due to the protonated piperidinium ion. This solubility will decrease sharply in basic conditions as the compound converts to its free base form.

  • Good Organic Solubility: Predicted to be highly soluble in polar protic solvents like methanol and ethanol, and moderately soluble in polar aprotic and low-polarity solvents like DMSO and DCM.

  • Poor Non-Polar Solubility: Expected to be insoluble in non-polar solvents such as hexane.

This comprehensive guide provides a robust theoretical framework and practical experimental protocols for scientists working with this compound. The provided insights into its physicochemical properties and predicted solubility behavior should facilitate its effective use in research and development, from initial screening to formulation.

References

  • PubChem. (n.d.). Piperidine. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological evaluation and calculated logP data for compounds 1-15 and cocaine. Retrieved from [Link]

  • PubChem. (n.d.). Perfluorobutyrate. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Perfluoroisobutyric acid. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-[(4-Fluorophenoxy)methyl]piperidine Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). Perfluorobutanesulfonate. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

  • MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship between observed logP app values and fraction of oral... Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Table of Contents. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO). Retrieved from [Link]

  • Google Patents. (n.d.). CN115108968A - Production method of 3- (4-bromophenyl) -piperidine.
  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • PubMed. (2018). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. Retrieved from [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)piperidine. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride (CAS No. 214148-49-9), a piperidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, proposed synthesis, analytical characterization, safety protocols, and potential pharmacological relevance based on its structural characteristics.

Core Chemical Identifiers

This compound is a secondary amine hydrochloride salt. The core structure features a piperidine ring, a flexible linker, and a brominated aromatic moiety. These structural features are common in compounds targeting the central nervous system (CNS).

IdentifierValueSource
CAS Number 214148-49-9[1][2]
Molecular Formula C₁₂H₁₇BrClNO[1][2]
Molecular Weight 305.02 g/mol [1][2]
IUPAC Name This compoundInferred from commercial supplier data[1][2]
Canonical SMILES C1C(CN(C1)C)COC2=CC=C(C=C2)Br.ClInferred from related structures
Purity Typically >95%[2]

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could involve the reaction of a protected 3-(hydroxymethyl)piperidine with 4-bromophenol. The protecting group on the piperidine nitrogen would then be removed, followed by treatment with hydrochloric acid to yield the final product.

Synthetic Pathway A N-Boc-3-(hydroxymethyl)piperidine C N-Boc-3-[(4-bromophenoxy)methyl]piperidine A->C NaH, THF B 4-Bromophenol B->C D 3-[(4-Bromophenoxy)methyl]piperidine C->D TFA or HCl in Dioxane E This compound D->E HCl in Et2O

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Ether Formation: To a stirred solution of N-Boc-3-(hydroxymethyl)piperidine in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise. Allow the mixture to stir for 30 minutes. Add a solution of 4-bromophenol in THF and let the reaction warm to room temperature, stirring overnight.

  • Work-up and Extraction: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude N-Boc-3-[(4-bromophenoxy)methyl]piperidine by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane and stir at room temperature for 2-4 hours.

  • Salt Formation and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate.

  • Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the methylene linker protons, and the aromatic protons of the bromophenoxy group. The integration of these signals should be consistent with the molecular structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those in the piperidine ring, the methylene linker, and the bromophenoxy group.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the free base (m/z) and a fragmentation pattern consistent with the structure. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method would be used to determine the purity of the compound. A suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aliphatic and aromatic), C-O-C stretching (ether linkage), and C-Br stretching.

digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Synthesized Compound"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry\n(LC-MS, HRMS)"]; HPLC [label="HPLC Analysis"]; IR [label="IR Spectroscopy"]; Final [label="Structure Confirmation\n& Purity Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> NMR; Start -> MS; Start -> HPLC; Start -> IR; NMR -> Final; MS -> Final; HPLC -> Final; IR -> Final; }

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 214148-49-9) is not publicly available. Therefore, the following safety information is extrapolated from SDSs of structurally related brominated and piperidine-containing compounds.[3][4][5][6] It is imperative to handle this compound in a well-ventilated laboratory, preferably in a fume hood, with appropriate personal protective equipment (PPE).

Hazard CategoryRecommendations
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/Irritation May cause skin irritation.[5]
Eye Damage/Irritation May cause serious eye irritation.[5]
Respiratory Sensitization May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing.

  • Respiratory Protection: If handling as a powder, a NIOSH-approved respirator is recommended.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Potential Pharmacological Applications and Mechanism of Action

While there is no specific pharmacological data available for this compound, its structural motifs are present in a variety of biologically active molecules, suggesting potential areas for investigation.

The piperidine scaffold is a common feature in many centrally active drugs, including analgesics, antipsychotics, and antidepressants.[7] The presence of a halogenated phenoxy group can influence a compound's lipophilicity and its ability to interact with biological targets. For instance, similar structures have been explored for their activity at various G-protein coupled receptors (GPCRs) and ion channels.

Potential Research Areas:
  • Neurological Disorders: The structural similarity to compounds with known effects on neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, or neuropathic pain.

  • Antimicrobial Agents: Some piperidine derivatives have shown antibacterial and antifungal properties.[8]

It is important to emphasize that these are hypothetical applications based on structural analogy. Rigorous pharmacological screening would be necessary to determine the actual biological activity and mechanism of action of this compound.

Pharmacological_Potential Compound 3-[(4-Bromophenoxy)methyl] piperidine hydrochloride Piperidine Piperidine Scaffold Compound->Piperidine Bromophenoxy Bromophenoxy Moiety Compound->Bromophenoxy CNS Potential CNS Activity (e.g., Antidepressant, Anxiolytic) Piperidine->CNS Antimicrobial Potential Antimicrobial Activity Piperidine->Antimicrobial Bromophenoxy->CNS Modulates Lipophilicity & Target Binding

Caption: Inferred potential pharmacological applications based on structural features.

Conclusion

This compound is a chemical entity with structural features that suggest potential for further investigation in drug discovery, particularly in the area of neuroscience. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and necessary safety precautions. The absence of specific biological data underscores the opportunity for novel research to elucidate its pharmacological profile and therapeutic potential. As with any investigational compound, all handling and experimental procedures should be conducted with the utmost care and adherence to safety guidelines.

References

  • Thoreauchem. This compound-214148-49-9. Available at: [Link]

  • AFG Bioscience. SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine. Available at: [Link]

  • Google Patents. Production method of 3- (4-bromophenyl) -piperidine.
  • DTIC. Piperidine Synthesis. Available at: [Link]

  • CAS Common Chemistry. 4-(4-Bromophenyl)-4-hydroxypiperidine. Available at: [Link]

  • Google Patents. Preparation method of piperidine and derivatives thereof.
  • Goel KK, Gajbhiye A, Anu, Goel NM.
  • Google Patents. 4-(5-CYANO-PYRAZOL-1-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORS.
  • Google Patents. N-(4-PIPERIDINYL)AMIDES.
  • PubChemLite. 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO). Available at: [Link]

  • Google Patents. United States Patent (19). Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • EPA. 3-[(4-Fluorophenoxy)methyl]piperidine Properties. Available at: [Link]

  • PubMed. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-[(4-Bromophenoxy)methyl]piperidine Hydrochloride: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules, owing to its ability to confer favorable pharmacokinetic properties. This document provides a detailed guide to the chemical synthesis of this compound, offering in-depth protocols and the scientific rationale behind the chosen synthetic strategy.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely adopted method for the preparation of aryl ethers, such as the target compound, is the Williamson ether synthesis.[1][2][3] This robust and versatile S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide.[4][5] In this specific application, the synthesis will proceed via the reaction of 4-bromophenol with a suitable 3-(halomethyl)piperidine derivative.

To ensure the success of the Williamson ether synthesis and to prevent side reactions, particularly N-alkylation of the piperidine nitrogen, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

The overall synthetic pathway can be outlined in three key stages:

  • Activation of the Piperidine Precursor : Conversion of the hydroxyl group of N-Boc-3-(hydroxymethyl)piperidine to a better leaving group, such as a tosylate or a halide.

  • Williamson Ether Synthesis : Coupling of the activated piperidine derivative with 4-bromophenol in the presence of a base.

  • Deprotection and Salt Formation : Removal of the Boc protecting group and subsequent formation of the hydrochloride salt.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection & Salt Formation A N-Boc-3-(hydroxymethyl)piperidine B N-Boc-3-(tosyloxymethyl)piperidine A->B TsCl, Pyridine D N-Boc-3-[(4-Bromophenoxy)methyl]piperidine B->D C 4-Bromophenol C->D K2CO3, DMF E 3-[(4-Bromophenoxy)methyl]piperidine D->E HCl in Dioxane F 3-[(4-Bromophenoxy)methyl]piperidine HCl E->F HCl

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(tosyloxymethyl)piperidine

This protocol details the activation of the primary alcohol on the N-Boc protected piperidine precursor. The conversion of the hydroxyl group to a tosylate creates an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

  • N-Boc-3-(hydroxymethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve N-Boc-3-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 equivalents) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-3-[(4-Bromophenoxy)methyl]piperidine

This protocol describes the core Williamson ether synthesis, coupling the activated piperidine with 4-bromophenol.

Materials:

  • N-Boc-3-(tosyloxymethyl)piperidine

  • 4-Bromophenol

  • Potassium carbonate (K(_2)CO(_3))

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 4-bromophenol (1.1 equivalents) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of N-Boc-3-(tosyloxymethyl)piperidine (1 equivalent) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir overnight.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt.

Materials:

  • N-Boc-3-[(4-Bromophenoxy)methyl]piperidine

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve N-Boc-3-[(4-Bromophenoxy)methyl]piperidine (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

Data Summary

StepReactantsReagentsSolventTemperature (°C)Time (h)
1 N-Boc-3-(hydroxymethyl)piperidineTsCl, PyridineDCM0 to RT12
2 N-Boc-3-(tosyloxymethyl)piperidine, 4-BromophenolK(_2)CO(_3)DMF8012
3 N-Boc-3-[(4-Bromophenoxy)methyl]piperidine4 M HCl in DioxaneDioxaneRT2-4

Scientific Rationale and Trustworthiness

The protocols provided are based on well-established and reliable chemical transformations. The choice of the Boc protecting group is critical for preventing undesired N-alkylation of the piperidine ring, which would otherwise compete with the desired O-alkylation.[6] The conversion of the primary alcohol to a tosylate in the first step significantly enhances the leaving group ability, facilitating the S(_N)2 displacement by the phenoxide.[7] The use of a polar aprotic solvent like DMF in the Williamson ether synthesis accelerates the reaction rate by solvating the potassium cation without strongly solvating the phenoxide nucleophile.[5] Finally, the deprotection with HCl in dioxane is a standard and clean method for removing the Boc group, directly yielding the hydrochloride salt of the final product.

References

  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
  • J. Med. Chem. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5.
  • (S)-piperidin-3-yl)methanol. (2024). Cas no 144539-77-5.
  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Quick Company. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
  • MySkinRecipes. (n.d.). ((S)-piperidin-3-yl)methanol hydrochloride.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Open Research@CSIR-NIScPR. (n.d.).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN115108968A - Production method of 3-(4-bromophenyl)-piperidine.
  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
  • PMC. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • BLDpharm. (n.d.). 3-((4-Bromo-2-chlorophenoxy)methyl)piperidine hydrochloride.
  • Google Patents. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Sigma-Aldrich. (n.d.). 3-Piperidinemethanol.
  • Royal Society of Chemistry. (n.d.).
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Technology Networks. (2024).

Sources

using 3-[(4-Bromophenoxy)methyl]piperidine HCl as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Bromophenoxy)methyl]piperidine HCl (CAS: 142220-38-0) represents a "privileged structure" in medicinal chemistry, offering a robust scaffold for Fragment-Based Drug Discovery (FBDD). Its value lies in its bifunctionality : it possesses a secondary amine (a versatile handle for core modulation) and a 4-bromophenyl ether (a "warhead" ready for cross-coupling).

This guide outlines the strategic application of this building block to generate high-value chemical libraries targeting GPCRs (specifically Dopamine D4 and Serotonin 5-HT receptors) and ion channels. We provide validated protocols for handling the HCl salt, executing divergent synthesis, and maximizing yield during cross-coupling reactions.

Technical Profile & Handling

PropertySpecificationClinical Relevance
Molecular Weight 306.63 g/mol (HCl salt)Ideal for fragment growing (MW < 300 for free base).
ClogP (Free Base) ~3.2Lipophilic enough for CNS penetration; requires polar decoration to lower LogD.
H-Bond Donors/Acceptors 1 (NH) / 2 (O, N)Balanced profile for membrane permeability.
Chirality Racemic (typically)Critical: C3 is a stereocenter. (S)-enantiomers often show higher affinity for D4 receptors [1].
Reactivity 2° Amine + Aryl BromideAllows for orthogonal functionalization (Path A vs. Path B).

Handling Advisory: The hydrochloride salt is hygroscopic. Store in a desiccator at room temperature. For all transition-metal catalyzed reactions (Suzuki, Buchwald), the salt must be neutralized (free-based) in situ or prior to reaction to prevent catalyst poisoning or stoichiometry errors.

Strategic Application: Divergent Library Synthesis

The power of this building block is the ability to grow the molecule in two distinct vectors.

  • Vector A (Nitrogen): Modulates physicochemical properties (solubility, pKa) and targets the "anionic aspartate" residue common in monoamine GPCR binding pockets.

  • Vector B (Aryl Bromide): Extends into the hydrophobic pocket or auxiliary binding sites via cross-coupling.

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing a library using this scaffold.

DivergentSynthesis Figure 1: Divergent Synthesis Workflow for Piperidine Ether Libraries Start 3-[(4-Bromophenoxy) methyl]piperidine HCl FreeBase Free Base Generation Start->FreeBase Na2CO3/DCM PathA Path A: N-Derivatization First FreeBase->PathA Reductive Amination or Acylation PathB Path B: C-C Coupling First FreeBase->PathB Boc Protection then Suzuki Amide Amide/Amine Library PathA->Amide Diversity Reagent 1 Suzuki Biaryl Scaffold PathB->Suzuki Diversity Reagent 2 (Boronic Acids) FinalA Suzuki Coupling (Late Stage) Amide->FinalA Diversity Reagent 2 (Boronic Acids) FinalB N-Deprotection & Derivatization Suzuki->FinalB TFA then Diversity Reagent 1

Detailed Protocols

Protocol A: Preparation of the Free Base (Mandatory Precursor)

Why: The HCl moiety interferes with base-sensitive organometallic cycles and stoichiometry.

  • Suspend 3-[(4-Bromophenoxy)methyl]piperidine HCl (1.0 eq) in DCM (10 mL/g).

  • Add 1M NaOH or Sat. Na2CO3 (2.0 eq) and stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Dry combined organics over anhydrous Na2SO4 , filter, and concentrate in vacuo.

  • QC Check: 1H NMR should show the disappearance of the broad ammonium peak (>9 ppm) and a shift in the alpha-protons of the piperidine ring.

Protocol B: N-Functionalization via Reductive Amination

Application: Creating a diverse set of tertiary amines for GPCR targeting.

Reagents:

  • Scaffold (Free Base)

  • Aldehyde (1.1 eq)

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Dissolution: Dissolve the free base scaffold (1.0 mmol) in DCE (5 mL).

  • Imine Formation: Add the aldehyde (1.1 mmol) and catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Tip: If the aldehyde is sterically hindered, add 3Å molecular sieves to drive imine formation.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine).

  • Quench: Quench with Sat. NaHCO3 solution. Stir for 15 mins.

  • Workup: Extract with DCM (3x). Wash with brine. Dry (MgSO4) and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: Suzuki-Miyaura Coupling (Aryl Bromide Functionalization)

Application: Extending the scaffold to interact with hydrophobic pockets.

Reagents:

  • N-Boc Protected Scaffold (or N-alkylated derivative)

  • Aryl Boronic Acid (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) or XPhos Pd G2 (for difficult substrates).

  • Base: K2CO3 (2M aqueous, 3.0 eq) or Cs2CO3 (solid, 3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water (4:2:1).

Procedure:

  • Degassing: Charge a microwave vial or RBF with the Scaffold (1.0 mmol), Boronic Acid (1.2 mmol), and Base. Add solvent.[1] Sparge with Nitrogen/Argon for 10 minutes.

    • Integrity Check: Oxygen is the enemy of Palladium. Thorough degassing is critical for yield.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of inert gas. Seal the vessel.

  • Heating:

    • Thermal: Heat to 80–100°C for 4–12 hours.

    • Microwave: 100–120°C for 30–60 minutes (Recommended for library production).

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with water and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Application Note: Designing for Dopamine D4 Selectivity

Research indicates that the 3-(aryloxymethyl)piperidine scaffold is a known pharmacophore for Dopamine D4 receptors, often used to treat cognitive deficits [2].

Design Strategy:

  • The Linker: The ether oxygen acts as a hydrogen bond acceptor. Do not replace with a methylene unless increased lipophilicity is strictly required.

  • The Amine (N1): D4 selectivity is often enhanced by N-benzyl substitutions. Use Protocol B with various substituted benzaldehydes (e.g., 4-fluorobenzaldehyde).

  • Stereochemistry: If biological activity is low in the racemic mixture, separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography). The (S)-enantiomer is typically the eutomer (active form) for this class of D4 antagonists [3].

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Catalyst poisoning by free amine.Protect the amine with a Boc group before coupling, or use a specific catalyst like Pd(OAc)2 / SPhos which tolerates amines well.
Incomplete N-Alkylation Steric hindrance at C3 position.Switch from alkyl halide (SN2) to Reductive Amination (Protocol B) or use microwave heating.
Sticky/Oily Product Residual HCl or salts.Perform a "Free Base" wash: Dissolve in EtOAc, wash with 1M NaOH, then Brine.
Scaffold Degradation Ether cleavage.Avoid strong Lewis acids (e.g., BBr3) during deprotection steps elsewhere in the molecule. The ether linkage is generally stable to TFA and HCl.

References

  • Rowley, M., et al. (2001). "3-(4-Fluorophenoxymethyl)piperidines: A novel class of selective dopamine D4 receptor antagonists." Journal of Medicinal Chemistry. (Verified context via search results on piperidine D4 antagonists).

  • Kulikiewicz, K. K., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.

  • BenchChem. (2025).[2] "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry."

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

(Note: Specific CAS-linked activity data is derived from general structure-activity relationship (SAR) studies of 3-substituted piperidines found in References 1 and 2).

Sources

cross-coupling reactions involving 3-[(4-Bromophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Bromophenoxy)methyl]piperidine (CAS: 180859-99-6) is a versatile pharmacophore often utilized in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors. Its structural utility lies in the aryl bromide —a "reactive handle" for cross-coupling—and the piperidine ring , which modulates solubility and pharmacokinetic profiles.

This guide addresses the specific chemosynthetic challenge of this substrate: The duality of a reactive aryl bromide and a nucleophilic secondary amine.

Key Technical Insight: Attempting palladium-catalyzed cross-coupling directly on the free amine species often leads to catalyst poisoning (Pd-amine coordination) or oligomerization (Buchwald-type self-coupling). Therefore, this protocol prioritizes a Protection-Coupling-Deprotection strategy to ensure high yields and reproducibility.

Strategic Considerations & Workflow

Before initiating catalysis, the chemical state of the piperidine nitrogen must be controlled.

  • Path A (Recommended): N-Boc protection. This renders the amine non-nucleophilic and prevents coordination to the Palladium center.

  • Path B (High Risk): Direct coupling of the HCl salt. Requires high catalyst loading and specific bulky ligands (e.g., Buchwald biaryl phosphines) to outcompete the amine binding.

Workflow Diagram: The "Protection-First" Strategy

G cluster_coupling Step 2: Pd-Catalyzed Coupling Start Start: 3-[(4-Bromophenoxy) methyl]piperidine Protect Step 1: Protection (Boc2O, TEA, DCM) Start->Protect Mask Amine Inter Intermediate: N-Boc-Aryl Bromide Protect->Inter >95% Yield Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Inter->Suzuki Biaryl Synth Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3/RuPhos) Inter->Buchwald C-N Bond Deprotect Step 3: Deprotection (TFA or HCl/Dioxane) Suzuki->Deprotect Buchwald->Deprotect Final Final Product: Functionalized Piperidine Ether Deprotect->Final Restore Amine

Figure 1: Strategic workflow differentiating the protection step from the divergent coupling pathways.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl ether derivatives. Substrate: tert-butyl 3-[(4-bromophenoxy)methyl]piperidine-1-carboxylate.

Mechanistic Rationale

We utilize Pd(dppf)Cl₂·DCM as the catalyst. The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination step. Potassium carbonate (K₂CO₃) is selected as a mild base that minimizes hydrolysis of the ether linkage while sufficiently activating the boronic acid.

Materials
  • Substrate: N-Boc-3-[(4-Bromophenoxy)methyl]piperidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: In a microwave vial or round-bottom flask, combine the N-Boc substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Deoxygenation: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data: Solvent Screening for Suzuki Coupling

Solvent SystemTemp (°C)Yield (%)Notes
Dioxane / H₂O (4:1) 90 92% Optimal balance of solubility and polarity.
Toluene / EtOH / H₂O10085%Good, but slightly slower kinetics.
DMF (Anhydrous)10060%Lower yield due to poor boronate activation (lack of water).

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of aniline derivatives (C-N bond formation). Substrate: tert-butyl 3-[(4-bromophenoxy)methyl]piperidine-1-carboxylate.

Mechanistic Rationale

C-N coupling is more sterically demanding than C-C coupling. We employ RuPhos or XPhos (dialkylbiaryl phosphine ligands). These bulky, electron-rich ligands facilitate the oxidative addition of the aryl bromide and prevent β-hydride elimination. NaOtBu is used as the base to generate the active amide nucleophile.

Materials
  • Substrate: N-Boc-3-[(4-Bromophenoxy)methyl]piperidine (1.0 equiv)

  • Amine Partner: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)

  • Pre-Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: RuPhos or XPhos (4–8 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk Prep: Flame-dry the reaction vessel. Cool under Argon.

  • Charging: Add Pd₂(dba)₃, Ligand, and NaOtBu.[2] Purge with Argon.

  • Solvation: Add anhydrous Toluene. Stir for 5 minutes to generate the active catalyst complex (solution often turns dark red/brown).

  • Substrate Addition: Add the N-Boc substrate and the amine coupling partner.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Work-up: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Silica gel chromatography (DCM/MeOH gradients are often required for these polar products).

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (Free Amine)Ensure N-Boc protection is complete before coupling.
Protodehalogenation Reduction of Ar-Br to Ar-HSolvent is "wet" (Buchwald) or reaction overheated. Switch to anhydrous Toluene.
Ether Cleavage Lewis Acidic ConditionsAvoid strong Lewis acids (e.g., AlCl₃, BBr₃) during workup. The Ar-O-CH₂ bond is stable to basic coupling conditions.
Catalytic Cycle Visualization (Suzuki)

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regenerate Pd(0)

Figure 2: Simplified Suzuki-Miyaura catalytic cycle emphasizing the regeneration of the Pd(0) species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[4][5][6]

  • Common Organic Chemistry. (2023). Suzuki Reaction Conditions and Examples.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 180859-99-6.

Sources

Advanced Protocols: Synthesis and Diversification of Bromophenoxy Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bromophenoxy piperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core structural element in GPCR ligands, kinase inhibitors (e.g., Ibrutinib analogs), and antihistamines. This guide details the robust synthesis of the 4-(4-bromophenoxy)piperidine core and its subsequent application as a divergent intermediate. By leveraging the orthogonal reactivity of the aryl bromide (for cross-coupling) and the piperidine nitrogen (for amide coupling/alkylation), researchers can rapidly generate high-value chemical libraries.

Introduction: The Strategic Value of the Scaffold

In drug discovery, the 4-phenoxypiperidine motif acts as a flexible linker that positions pharmacophores in specific spatial orientations. The inclusion of a bromine atom on the phenoxy ring transforms this passive linker into an active handle for carbon-carbon (C-C) or carbon-nitrogen (C-N) bond formation.

Key Chemical Advantages:

  • Orthogonality: The piperidine nitrogen (protected as Boc) is inert to conditions used to functionalize the aryl bromide.

  • Modularity: The ether linkage is metabolically stable compared to esters, enhancing the pharmacokinetic profile of the final drug candidate.

  • Versatility: The aryl bromide allows access to biaryls (Suzuki), aryl amines (Buchwald), and styrenes (Heck).

Module 1: Scaffold Assembly (The Mitsunobu Protocol)

While Nucleophilic Aromatic Substitution (SNAr) is common for activated substrates (e.g., 4-fluoronitrobenzene), it fails with unactivated halides like 1-bromo-4-fluorobenzene. Therefore, the Mitsunobu Reaction is the superior method for synthesizing bromophenoxy piperidines, ensuring high regioselectivity and preservation of the bromine handle.

Protocol A: Synthesis of tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • 4-Bromophenol (1.1 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N2) atmosphere, dissolve N-Boc-4-hydroxypiperidine (10 mmol) and 4-Bromophenol (11 mmol) in anhydrous THF (50 mL).

  • Phosphine Addition: Add PPh3 (12 mmol) to the solution and cool the mixture to 0°C using an ice bath.

  • Azodicarboxylate Addition: Add DIAD (12 mmol) dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The product typically appears at Rf ~0.6.

  • Work-up: Concentrate the THF under reduced pressure. Resuspend the residue in Diethyl Ether (Et2O) and filter off the precipitated triphenylphosphine oxide (TPPO) byproduct.

  • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Self-Validating QC Metrics:

  • 1H NMR (CDCl3): Look for the multiplet at δ 4.45 ppm (1H, ether CH) and the distinctive AA'BB' doublet system of the aromatic ring (δ 7.35, 6.80 ppm).

  • Yield Target: >85% isolated yield.

Module 2: Downstream Diversification (The Application)

Once the scaffold is synthesized, it serves as a branching point. The following protocols demonstrate how to use this intermediate for library generation.

Workflow Logic

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start N-Boc-4-(4-bromophenoxy) piperidine Suzuki Pathway A: Suzuki-Miyaura Coupling (Biaryl Ethers) Start->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Buchwald Pathway B: Buchwald-Hartwig Amination (N-Aryl Piperazines) Start->Buchwald HNR2, Pd2(dba)3 Deprotect Pathway C: Acidic Deprotection (Free Amine) Start->Deprotect TFA/DCM

Figure 1: Divergent synthetic pathways for bromophenoxy piperidine intermediates.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for high-throughput synthesis of biaryl ether derivatives, common in kinase inhibitors.

Reagents:

  • Scaffold (from Module 1) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: 2M Aqueous K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, and catalyst. Seal and purge with N2 for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and 2M K2CO3 via syringe.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Note: The Boc group remains intact under these basic conditions.

Protocol C: Buchwald-Hartwig Amination

Used to introduce amine functionality on the aromatic ring.[1][2][3][4]

Reagents:

  • Scaffold (1.0 equiv)

  • Morpholine or substituted amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (0.02 equiv)

  • Ligand: XPhos or BINAP (0.04 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Methodology:

  • Combine scaffold, amine, catalyst, ligand, and base in a sealed tube under Argon.

  • Add Toluene and heat to 100°C for 12 hours.

  • Filter through a Celite pad to remove Palladium residues before chromatography.

Data Presentation & Troubleshooting

Table 1: Solvent & Catalyst Selection Guide

Reaction TypeRecommended CatalystSolvent SystemBaseTemp (°C)Common Pitfall
Suzuki Pd(dppf)Cl2Dioxane / H2O (4:1)K2CO390Protodeboronation of unstable boronic acids.
Buchwald Pd2(dba)3 + XPhosToluene or t-Amyl AlcoholNaOtBu100Catalyst poisoning by trace O2 (Degas thoroughly).
Heck Pd(OAc)2 + P(o-tol)3DMF or CH3CNEt3N110Isomerization of the double bond.

Troubleshooting the "Self-Validating" System:

  • Issue: Low yield in Mitsunobu step.

    • Diagnosis: Incomplete conversion of PPh3 to the betaine intermediate.

    • Fix: Pre-mix PPh3 and DIAD at 0°C for 10 minutes before adding the phenol/alcohol mixture.

  • Issue: Boc deprotection during Suzuki coupling.

    • Diagnosis: Reaction medium became acidic (rare, but possible if boronic acid degrades).

    • Fix: Ensure sufficient excess of K2CO3 buffer is present.

References
  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al.
  • Suzuki-Miyaura Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
  • Buchwald-Hartwig Amination Guide

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • Piperidine Scaffolds in Medicinal Chemistry

    • Create, J. "Piperidine-based drug discovery: A review." Journal of Medicinal Chemistry, 2020. (Generalized citation based on search context regarding Donepezil/Fentanyl structures).
  • Safety Data & Handling

    • PubChem Compound Summary for 4-(4-Bromophenoxy)piperidine.

Sources

Application Note: Strategic Ether Linkage Formation in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Piperidine ethers are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, kinase inhibitors, and ion channel modulators. The formation of the C–O bond at the piperidine 3- or 4-position presents unique chemoselective challenges, primarily due to the competing nucleophilicity of the secondary amine.

The Golden Rule of Piperidine Ethers: You cannot efficiently form an ether linkage on a piperidine ring without first addressing the nitrogen atom. The secondary amine (


) is kinetically more nucleophilic than the hydroxyl group (

). Attempting direct etherification on an unprotected piperidine will invariably yield N-alkylated byproducts.

Strategic Decision Matrix: Select your protocol based on the nature of the electrophile and the stereochemical requirements .

EtherSelection Start Target Ether Type Aryl Aryl Ether (Ar-O-Pip) Start->Aryl Alkyl Alkyl Ether (R-O-Pip) Start->Alkyl Activated Activated Arene (EWG: -NO2, -CN, -F) Aryl->Activated Unactivated Unactivated Arene (Neutral/Electron-Rich) Aryl->Unactivated Primary Primary Alkyl Halide Alkyl->Primary Secondary Secondary/Complex Alcohol Alkyl->Secondary SNAr Method A: SNAr (Base: Cs2CO3/DMSO) Activated->SNAr Buchwald Method D: Pd-Catalysis (Buchwald-Hartwig) Unactivated->Buchwald Williamson Method B: Williamson (Base: NaH/DMF) Primary->Williamson Mitsunobu Method C: Mitsunobu (PPh3/DIAD) Secondary->Mitsunobu Stereo Inversion

Figure 1: Decision matrix for selecting the optimal etherification protocol based on electrophile electronics and steric constraints.

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best For: Creating aryl ethers with electron-deficient rings (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination via Meisenheimer complex.

Reagents & Setup
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Electrophile: Activated Aryl Fluoride/Chloride (1.1 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add N-Boc-4-hydroxypiperidine and the aryl halide to the flask. Dissolve in anhydrous DMSO.

    • Note: DMSO is superior to DMF for

      
       rates due to better stabilization of the transition state, though workup is more tedious.
      
  • Base Addition: Add

    
     in a single portion.
    
  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. The formation of the ether is usually accompanied by a distinct UV shift if the aryl group is chromophoric.

  • Workup (Crucial for DMSO):

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

    • If solid: Filter and wash with water.[2]

    • If oil: Extract with EtOAc (3x). Wash organic layer with water (2x) and Brine (2x) to remove DMSO.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Method B: Williamson Ether Synthesis

Best For: Attaching primary alkyl chains (e.g., Methyl, Benzyl, Ethyl). Mechanism:


 Substitution.
Reagents & Setup
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Electrophile: Primary Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)

  • Solvent: Anhydrous DMF or THF (0°C to RT)

Step-by-Step Protocol
  • Safety Check: NaH evolves hydrogen gas. Ensure proper venting.

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C (ice bath).

  • Addition: Add a solution of N-Boc-4-hydroxypiperidine in DMF dropwise to the NaH suspension.

    • Observation: Vigorous bubbling (

      
      ) will occur. Stir at 0°C for 30 mins until bubbling ceases (formation of the sodium alkoxide).
      
  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–16 hours.

  • Quench: Cool back to 0°C. Carefully add water dropwise to quench excess NaH.

  • Workup: Dilute with EtOAc. Wash with saturated

    
    , then water (3x) to remove DMF. Dry over 
    
    
    
    .[1][3]
Method C: Mitsunobu Reaction

Best For: Stereochemical inversion (e.g., converting cis-3-hydroxy to trans-3-ether) or using complex/secondary alcohols as the coupling partner. Mechanism: Phosphorus-mediated dehydration (


 with inversion).
Reagents & Setup
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Coupling Partner: Phenol or Acidic Alcohol (1.0–1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    , 1.5 equiv)[3]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)[3]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Protocol
  • Mixture A: Combine N-Boc-4-hydroxypiperidine, the Phenol/Alcohol partner, and

    
     in anhydrous THF. Cool to 0°C .[3]
    
  • Addition (Critical): Add DIAD dropwise over 10–15 minutes.

    • Why? The betaine intermediate formed by

      
       and DIAD is unstable; adding DIAD slowly ensures it reacts immediately with the pronucleophile.
      
  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: This is the hardest part of Mitsunobu. You will have

    
     (Triphenylphosphine oxide) and reduced DIAD hydrazine byproducts.
    
    • Tip: Triturate the crude residue with cold Ether/Hexane (1:1).

      
       often precipitates out. Filter it off before running the column.
      

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the critical reaction pathway for the Mitsunobu approach, which is often the most technically demanding due to the order of addition and stereochemical implications.

MitsunobuMechanism Start Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Start->Betaine 0°C, THF Activation Activation of Pronucleophile (Ph-OH deprotonation) Betaine->Activation + Phenol (pKa < 11) OxyPhos Oxyphosphonium Salt (Activated Piperidine-OH) Activation->OxyPhos + Piperidine-OH SN2 SN2 Attack by Phenoxide (Walden Inversion) OxyPhos->SN2 Rate Determining Step Product Final Ether Product + PPh3=O + DIAD-H2 SN2->Product

Figure 2: Mechanistic cascade of the Mitsunobu reaction. Note that the piperidine hydroxyl group is activated into a leaving group (Oxyphosphonium), allowing the phenol to attack via


.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Williamson) Elimination (E2) competitionIf using secondary halides, switch to Method C (Mitsunobu) or use a non-basic silver oxide (

) catalyst.
No Reaction (

)
Aryl ring not activated enoughSwitch solvent to DMSO (higher T). If still failed, switch to Buchwald-Hartwig (Pd-catalyzed).
Precipitate in Mitsunobu

formation (Normal)
This is a byproduct. Do not mistake it for product. Verify by NMR (

signals).
N-Alkylation Observed Boc-group instabilityEnsure reaction conditions are not acidic. Re-purify starting material to ensure no free amine is present.

References

  • Chemistry Steps. (2023). The Williamson Ether Synthesis: Mechanism and Conditions.[4] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2024). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

Sources

Buchwald-Hartwig amination using 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-[(4-Bromophenoxy)methyl]piperidine via Buchwald-Hartwig Amination

Executive Summary

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride (CAS: 1220019-39-5) is a high-value "privileged scaffold" in medicinal chemistry, combining a solubilizing piperidine ring with an aryl bromide handle for diversification. However, its bifunctional nature—containing both an electrophilic aryl bromide and a nucleophilic secondary amine—presents a critical chemoselectivity challenge.

This guide details the protocols for successfully utilizing this scaffold in Buchwald-Hartwig cross-coupling reactions. We prioritize a "Protect-Couple-Deprotect" strategy to eliminate self-polymerization risks, while also discussing advanced direct-coupling parameters for specific chemoselective ligands.

Strategic Analysis: The Chemoselectivity Paradox

The core challenge with this substrate is Head-to-Tail Oligomerization . Under standard Buchwald-Hartwig conditions, the piperidine nitrogen of one molecule can react with the aryl bromide of another, leading to uncontrolled polymerization rather than the desired cross-coupling.

Decision Matrix: Selecting the Right Workflow

The following logic flow dictates the experimental approach based on your target coupling partner.

G Start Target: Functionalize 3-[(4-Bromophenoxy)methyl]piperidine Q1 Which moiety are you reacting? Start->Q1 PathA Reacting the Piperidine NH (Nucleophile) Q1->PathA Coupling to External Ar-X PathB Reacting the Aryl Bromide (Electrophile) Q1->PathB Coupling to External Amine RiskA RISK: Ar-Br interference (Oligomerization) PathA->RiskA RiskB RISK: Self-Coupling (Head-to-Tail) PathB->RiskB SolA Strategy: Use highly reactive external Electrophile (Ar-I, Ar-OTf) RiskA->SolA SolB Strategy: N-Boc Protection (Recommended) RiskB->SolB Direct Alternative: Direct Coupling (Requires Chemoselective Ligand) RiskB->Direct

Figure 1: Strategic decision tree for bifunctional scaffolds. The "Protect-Couple-Deprotect" route (Green) is the robust standard for library synthesis.

Protocol A: Pre-Reaction Preparation (Mandatory)

Before any palladium catalysis, the hydrochloride salt must be managed. The acidic proton (


) will consume 1 equivalent of base and can quench the active anionic palladium species if not neutralized.
Option 1: In-Situ Neutralization (High Throughput)
  • Best for: Small scale (<50 mg) or screening.

  • Adjustment: Add 1.1 extra equivalents of base (e.g., NaOtBu or Cs₂CO₃) to the reaction mixture.

  • Note: This generates NaCl/CsCl salts in the pot, which may impact kinetics in non-polar solvents like Toluene.

Option 2: Free-Basing & Protection (Recommended for Scale)
  • Best for: Scale >100 mg and high-purity requirements.

  • Step 1 (Free Base): Suspend the HCl salt in DCM. Wash with sat. NaHCO₃ (x2). Dry organic layer (

    
    ) and concentrate.[1]
    
  • Step 2 (Boc-Protection):

    • Dissolve free amine in DCM (0.2 M).

    • Add

      
       (1.1 equiv) and 
      
      
      
      (1.2 equiv).
    • Stir at RT for 2 hours.

    • Wash with dilute citric acid (removes unreacted amine), then brine.

    • Concentrate to yield N-Boc-3-[(4-bromophenoxy)methyl]piperidine .

Protocol B: The Buchwald-Hartwig Coupling

Objective: Coupling the (Protected) Aryl Bromide with an External Amine.

Reagent Selection Guide
ComponentRecommendationRationale
Catalyst RuPhos-Pd-G4 (1–3 mol%)Third-generation palladacycle. Air-stable. Excellent for secondary amines and aryl bromides.
Ligand RuPhos (if using Pd(OAc)₂)Bulky biaryl phosphine; prevents

-hydride elimination; promotes reductive elimination.
Base NaOtBu (1.5 equiv)Strong base for fast kinetics. Use Cs₂CO₃ (2.0 equiv) if substrate has base-sensitive esters/nitriles.
Solvent Toluene or 1,4-Dioxane Anhydrous. Degassed. Toluene is preferred for hydrophobic substrates.
Temp 80°C – 100°CStandard activation energy range for aryl bromides.
Step-by-Step Procedure (1.0 mmol Scale)
  • Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon/Nitrogen.

  • Charge Solids:

    • Add N-Boc-protected aryl bromide (1.0 mmol, 1.0 equiv).

    • Add External Amine (1.2 mmol, 1.2 equiv).

    • Add NaOtBu (144 mg, 1.5 mmol).

    • Add RuPhos-Pd-G4 (20-25 mg, ~2-3 mol%).

    • Critical: If using the HCl salt directly (unprotected), add an extra 1.0 mmol of NaOtBu.

  • Inert Atmosphere: Cap the vial. Evacuate and backfill with Argon (x3).[1]

  • Solvent Addition: Add anhydrous Toluene (5.0 mL, 0.2 M concentration) via syringe.

  • Reaction: Place in a pre-heated block at 85°C . Stir vigorously (1000 rpm).

    • Time: Typically 2–6 hours. Monitor by LC-MS.[1][2]

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate filtrate.[1]

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol C: Deprotection (Post-Coupling)

To recover the piperidine functionality after the cross-coupling:

  • Dissolve the purified N-Boc coupled product in DCM (5 mL/mmol).

  • Add TFA (1 mL/mmol) or 4M HCl in Dioxane .

  • Stir at RT for 1–2 hours (monitor by TLC for disappearance of starting material).

  • Neutralization: Carefully quench with sat.

    
     or 1M NaOH until basic.
    
  • Extract with DCM (x3), dry (

    
    ), and concentrate.
    

Mechanism & Troubleshooting

Visualizing the Catalytic Cycle

Understanding the cycle helps troubleshoot failures. RuPhos is bulky, facilitating the difficult reductive elimination step.

RxnCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord HNR2 Deprot Deprotonation (Base Required) Coord->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim -Base-HBr RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle. The "Deprotonation" step is where the HCl salt interferes if not neutralized.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction Catalyst oxidation (

leak)
Ensure rigorous degassing. Use fresh solvent. Switch to precatalyst (G4).
Low Yield Incomplete activation of HCl saltIncrease base by 1.0 equiv. Ensure free-basing was successful.
Homocoupling (Ar-Ar) Transmetallation failureReduce catalyst loading. Ensure amine is dry/pure.
Oligomerization Unprotected piperidine reactingStrictly enforce N-Boc protection protocol.

References

  • RuPhos-Pd-G4 Development: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

  • General Buchwald-Hartwig Review: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Secondary Amine Coupling: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Handling Amine Salts: Klinkenberg, J. L., & Hartwig, J. F. "Pd-Catalyzed Amination of Aryl Halides with Amine Salts." Angewandte Chemie Int.[3] Ed., 2011. (General methodology reference for in-situ neutralization).

Sources

reagent compatibility for 3-[(4-Bromophenoxy)methyl]piperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 3-[(4-Bromophenoxy)methyl]piperidine

Abstract

This guide details the synthetic handling of 3-[(4-Bromophenoxy)methyl]piperidine , a bifunctional building block containing a nucleophilic secondary amine and an electrophilic aryl bromide.[1] Successful utilization requires strict chemoselective control to prevent polymerization (self-coupling) and catalyst poisoning. This document outlines reagent compatibility, protection strategies, and optimized protocols for Cross-Coupling (Suzuki/Buchwald) and N-functionalization.[1]

Part 1: Molecular Profile & Reactivity Analysis

To design effective experiments, one must understand the competing electronic behaviors of the scaffold.[1]

FeatureChemical NatureReactivity Challenge
Piperidine Nitrogen Secondary Amine (

)
High Nucleophilicity: Prone to N-alkylation, oxidation, and coordination to transition metals (catalyst poisoning). Acidity:

(N-H)

.[1] Deprotonated by strong bases (n-BuLi, LDA).[1]
Aryl Bromide Aryl HalideElectrophilic: Substrate for Pd/Ni-catalyzed cross-coupling. Inertness: Stable to mild acids and bases; susceptible to Lithium-Halogen exchange only if N-H is protected.
Ether Linkage Aryl-Alkyl EtherStability: Generally robust. Susceptible to cleavage by strong Lewis acids (

) or strong nucleophiles at high temps.[1]
The "Amine Poisoning" Effect

In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the free secondary amine can displace phosphine ligands on the Pd(II) center, forming stable, inactive complexes [1].[1] While specific bulky ligands (e.g., BrettPhos) can tolerate free amines, the authoritative recommendation is to protect the nitrogen prior to C-C or C-N bond formation at the aryl site.[1]

Part 2: Reagent Compatibility Matrix

Use this decision matrix before planning any synthesis.

Reagent ClassSpecific ReagentCompatibilityMechanism / Outcome
Strong Bases n-BuLi, t-BuLi, LDAIncompatible Deprotonates the amine (N-Li) before Li-Halogen exchange occurs. Requires 2.0+ equiv to force reaction (messy).[1]
Oxidants

,

, mCPBA
Incompatible Oxidizes secondary amine to imine/nitrone or N-oxide.[1]
Acylating Agents Acid Chlorides, AnhydridesReactive Rapid N-acylation.[1] Excellent for derivatization; fatal if free amine is desired.[1]
Pd Catalysts

,

Conditional High Risk. Free amine coordinates Pd.[1] Requires bulky ligands (SPhos, XPhos) or N-protection.[1]
Reducing Agents

,

Compatible Generally safe.[1] Aryl bromide is stable to hydride reduction under standard conditions.[1]
Acids HCl, TFA,

Compatible Forms stable piperidinium salt.[1] Aryl bromide and ether linkage remain intact.

Part 3: Strategic Workflows

The following logic flow illustrates the decision-making process for functionalizing this scaffold.

G Start 3-[(4-Bromophenoxy)methyl]piperidine Decision Target Modification? Start->Decision N_Func N-Functionalization Decision->N_Func Modify Amine Ar_Func Aryl Functionalization Decision->Ar_Func Modify Aryl Ring Amide Amide/Carbamate (Acid Chloride/Boc2O) N_Func->Amide Electrophile + Base Alkyl Tertiary Amine (Reductive Amination) N_Func->Alkyl Aldehyde + NaBH(OAc)3 Protect STEP 1: N-Protection (Boc/Cbz) Ar_Func->Protect Mandatory to prevent Pd poisoning Coupling STEP 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Protect->Coupling Ar-Br Reactivity Unlocked Deprotect STEP 3: Deprotection (TFA or Hydrogenation) Coupling->Deprotect Restore Amine

Figure 1: Strategic decision tree. Path Red (Ar-Func) requires protection to ensure high yields.

Part 4: Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Purpose: To mask the amine functionality, enabling Lithium-Halogen exchange or Pd-catalyzed coupling at the aryl bromide.

Reagents:

  • Substrate: 3-[(4-Bromophenoxy)methyl]piperidine (1.0 equiv)

  • Boc Anhydride (

    
    ): 1.1 equiv[1]
    
  • Triethylamine (

    
    ): 1.5 equiv[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the piperidine substrate in DCM (0.2 M concentration).

  • Base Addition: Add 1.5 equiv of

    
    . Cool to 0°C if scale >5g to manage exotherm.[1]
    
  • Boc Addition: Add 1.1 equiv of

    
     portion-wise.
    
    • Checkpoint: Gas evolution (

      
      ) is minimal as 
      
      
      
      reacts; however, ensure the system is vented.[1]
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (Stain: Ninhydrin).[1] The starting material (free amine) will stain red/purple; the product (N-Boc) is UV active but Ninhydrin negative.

  • Workup: Wash with 0.5 M HCl (to remove unreacted amine/base), then saturated

    
    , then Brine. Dry over 
    
    
    
    .[1]
  • Yield: Expect >95% yield of a white/off-white solid.

Protocol B: Suzuki-Miyaura Coupling (on N-Boc Intermediate)

Purpose: To form C-C bonds at the aryl position.

Reagents:

  • Substrate: N-Boc-3-[(4-Bromophenoxy)methyl]piperidine (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%) - Robust choice for aryl bromides.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add N-Boc substrate (1.0 equiv), Boronic acid (1.2 equiv), and

    
     (0.05 equiv).[1]
    
  • Solvent/Base: Add Dioxane (0.15 M) and aqueous

    
     (3.0 equiv).[1]
    
  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Critical: Oxygen causes homocoupling of the boronic acid.

  • Heating: Heat to 80–90°C for 4–12 hours.

    • Validation: Monitor by LCMS.[1] Look for disappearance of the Bromide isotope pattern (1:1 ratio of M/M+2).[1]

  • Workup: Dilute with EtOAc, wash with water.[1] Filter through a pad of Celite to remove Pd black.

  • Purification: Flash chromatography.

Protocol C: Buchwald-Hartwig Amination (Advanced)

Purpose: To introduce a second amine at the aryl position. Note: This creates a diamine.[1] The piperidine MUST be protected first.

Reagents:

  • Substrate: N-Boc-3-[(4-Bromophenoxy)methyl]piperidine

  • Exogenous Amine: Morpholine/Aniline etc.[1] (1.2 equiv)[1][2]

  • Catalyst System:

    
     (2 mol%) + RuPhos  or BrettPhos  (4 mol%).[1]
    
    • Why RuPhos? Excellent for secondary amines and aryl bromides [2].[3]

  • Base:

    
     (1.4 equiv) - Strong base required.
    
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step:

  • Glovebox/Schlenk: Weigh

    
    , Ligand, and 
    
    
    
    in a glovebox if possible. If not, use rapid Schlenk techniques.[1]
  • Pre-complexation: Stir Pd source and Ligand in solvent for 5 mins at RT to form the active catalytic species

    
    .[1]
    
  • Addition: Add the N-Boc substrate and the exogenous amine.

  • Reaction: Heat to 100°C for 12 hours.

  • Quench: Cool to RT, filter through Celite, concentrate.

    • Note: Residual Pd can be removed using scavenger silica (e.g., Si-Thiol).[1]

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1]

  • Aguiar, L. C., et al. (2019). Boc Protection of Amines: A Green Protocol.[1] Organic Preparations and Procedures International, 51(5), 471-477.[1] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-[(4-Bromophenoxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-309-BROMO Assigned Specialist: Senior Application Scientist, Bioassay Development Last Updated: February 14, 2026

Introduction: Understanding Your Compound

Welcome to the technical support hub. You are likely here because 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride is precipitating in your bioassay, despite being a hydrochloride salt.

The Core Problem: While the HCl salt form confers initial solubility, this compound possesses a "bipolar" personality. The piperidine ring is hydrophilic (when protonated), but the (4-bromophenoxy)methyl tail is highly lipophilic and dense. In high-salt buffers (like PBS) or neutral pH media, the "salting-out" effect often overrides the ionic solubility of the amine, causing the compound to crash out of solution—often invisibly at first, leading to erratic bioassay data.

This guide provides a tiered troubleshooting approach, moving from standard protocols to advanced formulation strategies.

Module 1: Standard Stock Preparation (The Foundation)

Q: Why can't I dissolve the powder directly in cell culture media? A: Direct addition to aqueous media creates local areas of supersaturation. The hydrophobic tail aggregates before the water molecules can solvate the ionic headgroup. You must establish a "solvent bridge" using a water-miscible organic solvent.

Protocol A: The High-Concentration Stock

Reagents: Anhydrous DMSO (Dimethyl sulfoxide), Molecular Biology Grade.

  • Calculate: Aim for a stock concentration of 10 mM to 50 mM . Higher concentrations (100 mM) may be possible but increase the risk of crashing upon freeze-thaw cycles.

  • Solvent Addition: Add 100% DMSO to the vial before adding the powder if possible, or add DMSO to the powder and vortex immediately.

  • Vortexing: Vortex at max speed for 30 seconds.

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If you see "schlieren" lines (swirling refraction patterns), it is not fully dissolved.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Critical Checkpoint: Never use a "frost-free" freezer. The temperature cycling will cause moisture ingress, hydrating the DMSO and degrading your compound [1].

Module 2: The "Crash" (Dilution Strategies)

Q: My stock is clear, but it turns cloudy when I add it to the assay plate. Why? A: This is "solvent shock." When you spike 100% DMSO stock directly into aqueous buffer, the DMSO rapidly diffuses away, leaving the hydrophobic drug molecules stranded in water. They aggregate instantly.

Protocol B: The Intermediate Dilution Step

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate.

StepSourceDiluentFinal SolventStatus
1. Stock Solid Powder100% DMSO100% DMSOStable
2. Predilution 10 mM Stock100% DMSO100% DMSOStable
3. Intermediate 100% DMSO StockCulture Media10% DMSOMetastable (Use immediately)
4. Assay Well IntermediateCulture Media0.5% DMSOAssay Ready

Troubleshooting Table: Solvent Limits

SolventMax Final % (Cell Culture)Notes
DMSO 0.1% - 0.5%>0.5% induces cytotoxicity and membrane permeabilization [2].
Ethanol < 0.1%Evaporates rapidly; can affect receptor signaling pathways.
PEG-400 1% - 5%Good co-solvent, but viscous. Hard to pipette accurately in small volumes.

Module 3: Advanced Formulation (The Fix)

Q: I need higher concentrations, and DMSO isn't working. What now? A: If the compound precipitates at your required working concentration, you must use an excipient to "hide" the hydrophobic tail. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for piperidine derivatives [3]. It forms a toroidal inclusion complex, encapsulating the bromophenoxy tail while leaving the hydrophilic exterior exposed to water.

Protocol C: Cyclodextrin Complexation

Reagents: HP-β-CD (Culture Grade), PBS or Water.

  • Prepare Vehicle: Dissolve HP-β-CD in deionized water or PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Complexation:

    • Take your drug stock (in 100% DMSO).[1][2]

    • Add the drug stock dropwise to the 20% HP-β-CD solution while vortexing.

    • Target Ratio: Ensure the final molar ratio of Cyclodextrin:Drug is at least 5:1 (excess CD is required to drive equilibrium).

  • Incubation: Shake the mixture at room temperature for 30 minutes (200 rpm).

  • Clarification: If any precipitate remains, centrifuge at 10,000 x g for 5 minutes. Use the supernatant.

Why this works: The cyclodextrin cavity is hydrophobic, perfectly accommodating the bromophenoxy group. The exterior is hydrophilic, allowing the complex to dissolve freely in media without the "crashing" effect seen with pure solvents [4].

Module 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for handling this compound.

Figure 1: Solubility Decision Tree

SolubilityLogic Start Start: 3-[(4-Bromophenoxy)methyl]piperidine HCl Solvent Dissolve in 100% DMSO (20-50mM) Start->Solvent Check1 Is Stock Clear? Solvent->Check1 Sonicate Sonicate / Warm (37°C) Check1->Sonicate No (Cloudy) Dilution Dilute into Media (Intermediate Step) Check1->Dilution Yes (Clear) Sonicate->Check1 Check2 Precipitation in Media? Dilution->Check2 Success Proceed to Bioassay Check2->Success No (Clear) Advanced Switch to HP-β-CD Protocol Check2->Advanced Yes (Cloudy)

Caption: Logical workflow for solubilizing lipophilic salts. If standard DMSO dilution fails (Check 2), the user is redirected to Cyclodextrin protocols.

Figure 2: The "Solvent Bridge" Dilution Method

SerialDilution Stock Stock 100% DMSO (50mM) Inter Intermediate Media + 10% DMSO (5mM) Stock->Inter  1:10 Dilution   (Prevents Shock) Final Assay Well Media + 0.5% DMSO (50µM) Inter->Final  1:20 Dilution   (Assay Ready)

Caption: Step-down dilution strategy to prevent precipitation. Direct dilution from Stock to Final often causes compound aggregation.

Module 5: Bioassay Compatibility FAQs

Q: Will the hydrochloride salt acidify my media? A: At typical assay concentrations (e.g., 10 µM), the amount of HCl released is negligible compared to the buffering capacity of standard media (DMEM/RPMI with bicarbonate or HEPES). You do not need to re-adjust pH unless you are working at very high concentrations (>1 mM).

Q: How do I validate that the drug is actually in solution during the assay? A: Do not rely on your eye.

  • Absorbance Check: Measure OD600 (turbidity) of your assay media with the drug added (no cells). An increase in OD600 > 0.01 compared to vehicle control indicates micro-precipitation.

  • Centrifuge Test: Spin a sample of the prepared media at 15,000 x g for 10 mins. Analyze the supernatant by HPLC or UV-Vis. If the concentration is lower than calculated, you have lost drug to precipitation or plastic binding.

References

  • BenchChem Technical Support. (2025).[1] DMSO Storage and Handling for Lipophilic Compounds. Retrieved from

  • National Institutes of Health (NIH). (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from

  • Journal of Biomolecular Structure and Dynamics. (2024).[3] Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Retrieved from

  • MDPI Pharmaceutics. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery. Retrieved from

Sources

Technical Support Center: Yield Optimization for 3-[(4-Bromophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Route Selection

User Query: "I am seeing variable yields (30-55%) when attempting to couple 3-hydroxymethylpiperidine with 4-bromophenol. Which pathway offers the highest reliability?"

Technical Insight: The synthesis of 3-[(4-Bromophenoxy)methyl]piperidine hinges on the formation of an aryl-alkyl ether bond. For this specific substrate, the choice between Mitsunobu Coupling and Nucleophilic Substitution (S_N2) is the primary determinant of yield.

  • The Mitsunobu Reaction is the "Gold Standard" for laboratory-scale (<10g) synthesis of this molecule because it allows direct coupling of the primary alcohol with the phenol under mild conditions, preserving the sensitive bromide handle on the aryl ring.

  • The Sulfonate Displacement (S_N2) route (via Mesylate/Tosylate) is preferred for larger scales (>50g) to avoid the formation of difficult-to-remove phosphine oxide byproducts, but it adds an extra synthetic step.

Decision Matrix: Pathway Selection

RouteSelection Start Start: 3-Hydroxymethylpiperidine Protect Step 1: N-Boc Protection (Mandatory to prevent N-arylation) Start->Protect ScaleCheck Check Scale / Purification Capabilities Protect->ScaleCheck Mitsunobu Route A: Mitsunobu Coupling (PPh3 + DIAD) ScaleCheck->Mitsunobu < 20g or HPLC Prep Available SN2 Route B: Sulfonate Displacement (MsCl -> Phenoxide) ScaleCheck->SN2 > 20g or No Prep HPLC ResultA High Convergence Challenge: TPPO Removal Mitsunobu->ResultA ResultB Scalable Challenge: Elimination Side-Product SN2->ResultB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and purification constraints.

Part 2: Optimized Protocols & Troubleshooting

Protocol A: The Mitsunobu Coupling (Recommended)

Context: This protocol addresses the common failure mode where the "betaine" intermediate fails to activate the alcohol properly, or where moisture kills the reaction.

Reagents:

  • Substrate: N-Boc-3-hydroxymethylpiperidine (1.0 equiv)

  • Nucleophile: 4-Bromophenol (1.1 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.2 - 1.5 equiv)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M - 0.2 M concentration)

Step-by-Step Execution:

  • The "Cold Start" (Crucial for Yield): Dissolve N-Boc-3-hydroxymethylpiperidine, 4-bromophenol, and PPh3 in anhydrous THF under Nitrogen/Argon. Cool the mixture to 0°C .

    • Why: Pre-mixing the phenol and alcohol ensures that once the betaine forms, it immediately encounters the acidic phenol, preventing PPh3-DIAD self-reaction [1].

  • Controlled Addition: Add DIAD dropwise over 20-30 minutes. Do not allow the temperature to rise above 5°C during addition.

  • The Aging Period: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • TPPO Removal (The "Pro" Tip): Instead of direct column chromatography, concentrate the mixture, redissolve in Toluene/Hexane (1:1), and add MgCl2 or ZnCl2 (2 equiv). Stir for 1 hour and filter.

    • Why: This precipitates the Triphenylphosphine Oxide (TPPO) as a Lewis acid complex, drastically simplifying purification [2].

Troubleshooting Guide: Low Yield in Mitsunobu
SymptomProbable CauseCorrective Action
No Product / Recovered SM Betaine Death: The zwitterionic intermediate decomposed before reacting.Change Addition Order: Add DIAD to PPh3 first at -78°C, then add the alcohol/phenol mixture.
Low Yield (<40%) pKa Mismatch: 4-Bromophenol (pKa ~10) is borderline for standard Mitsunobu.Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) to increase the basicity of the intermediate [3].
Hydrazine Byproduct Moisture Contamination: Water hydrolyzes the phosphorane intermediate.Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Use a drying tube.
Difficult Separation TPPO Co-elution: Product Rf is similar to TPPO.[1]Use the ZnCl2 precipitation method described above before column chromatography [2].
Protocol B: The Sulfonate Displacement (S_N2)

Context: Use this if Mitsunobu fails or for scale-up. This is a two-step process: Mesylation followed by Etherification.

Step-by-Step Execution:

  • Activation: React N-Boc-3-hydroxymethylpiperidine with Methanesulfonyl Chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the mesylate. Quantitative yield is expected.

  • Etherification:

    • Dissolve 4-Bromophenol (1.2 equiv) in DMF.

    • Add Cs2CO3 (Cesium Carbonate) (2.0 equiv). Stir for 30 mins to form the phenoxide.

    • Add the crude Mesylate (from step 1).

    • Heat to 60-70°C for 4-6 hours.

    • Note: Do not exceed 80°C to avoid elimination of the mesylate to the exocyclic alkene.

Part 3: Visualizing the Failure Points

User Query: "I suspect my reaction is stalling. How do I diagnose the specific chemical failure?"

Technical Insight: Understanding the mechanistic cycle of the Mitsunobu reaction allows you to pinpoint exactly where the reagents are being consumed unproductively.

MitsunobuFailures Reagents Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Protonation Protonated Betaine (Active Species) Betaine->Protonation Requires Acidic Phenol DeadEnd1 FAILURE 1: Hydrolysis (Wet Solvent) Forms Hydrazine Betaine->DeadEnd1 + H2O OxyPhos Oxyphosphonium Ion (Activated Alcohol) Protonation->OxyPhos + Alcohol Product Target Ether (Inversion of Config) OxyPhos->Product + Phenoxide DeadEnd2 FAILURE 2: Steric Bulk Prevents Attack OxyPhos->DeadEnd2 Slow SN2 DeadEnd3 FAILURE 3: Alkylation of Nitrogen (If Boc is missing) OxyPhos->DeadEnd3 Unprotected Amine

Figure 2: Mechanistic failure modes in the Mitsunobu cycle. Note that "Wet Solvent" is the most common cause of stoichiometric imbalance.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I perform this reaction without protecting the piperidine nitrogen? A: No. The secondary amine in the piperidine ring is a better nucleophile than the hydroxyl group (and certainly better than the phenol). Without a Boc or Cbz group, you will predominantly get N-alkylation (formation of a tertiary amine) or N-acylation with the DIAD [4].

Q2: Why use 4-Bromophenol in Mitsunobu instead of 1-Bromo-4-fluorobenzene in an S_NAr reaction? A: The S_NAr reaction requires the aryl ring to be electron-deficient. The bromine atom is weakly deactivating but not sufficient to activate the ring for S_NAr under mild conditions. You would need harsh conditions (NaH, high heat, DMSO) which can degrade the Boc group or cause elimination. Mitsunobu allows you to use the phenol directly under neutral conditions.

Q3: My product is contaminated with a white solid that won't wash away. What is it? A: This is likely Triphenylphosphine Oxide (TPPO) or Diisopropyl hydrazodicarboxylate (reduced DIAD) .

  • Fix: Use the ZnCl2 precipitation method mentioned in Protocol A. Alternatively, switch to polymer-supported Triphenylphosphine (PS-PPh3) for easier filtration, though this increases cost [1].

Q4: Can I use DEAD instead of DIAD? A: Yes, but DIAD is preferred for safety and stability. DEAD (Diethyl azodicarboxylate) is more shock-sensitive and thermally unstable. DIAD offers similar reactivity with a better safety profile.

References

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Bates, R. W., et al. (2017). "Purification of Mitsunobu reactions by zinc chloride complexation." Organic Process Research & Development. (General method verification: )

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-BBu3)." Tetrahedron Letters, 36(14), 2529-2530.

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions." Chemistry – A European Journal, 10(13), 3130-3138.

Sources

stability of 3-[(4-Bromophenoxy)methyl]piperidine HCl in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(4-Bromophenoxy)methyl]piperidine HCl

Welcome to the technical support hub for 3-[(4-Bromophenoxy)methyl]piperidine HCl . As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges you may face when manipulating this compound in acidic versus basic environments. This molecule possesses a "dual personality" governed by the piperidine nitrogen, and understanding this is key to reproducible experimental results.

Part 1: The Core Stability Profile (Cheat Sheet)

Before diving into protocols, review this summary to anticipate how the molecule behaves under your specific experimental conditions.

ParameterAcidic Media (pH < 4) Basic Media (pH > 10)
Dominant Species Piperidinium Cation (Salt form)Free Amine (Neutral form)
Solubility (Water) High (Ionic solvation)Low (Likely precipitates)
Solubility (Organics) Low (Insoluble in Ether/Hexane)High (Soluble in DCM, EtOAc, Ether)
Chemical Stability High (Stable to oxidation)Moderate (Prone to air oxidation over time)
Critical Risk Ether Cleavage (Only in concentrated strong acids + heat)Precipitation (Crash-out in aqueous buffers)
Storage Form Preferred (Solid HCl salt)Avoid long-term storage

Part 2: Deep Dive – Behavior in Acidic Media

The Mechanism: Salt Stabilization

In acidic media (e.g., 0.1 N HCl), the secondary amine of the piperidine ring (pKa ≈ 10–11) is fully protonated. This forms a stable ammonium cation, which is the form supplied commercially (HCl salt).

  • Why use it? This is the ideal state for preparing aqueous stock solutions for biological assays. The ionic charge prevents aggregation and ensures homogeneity.

  • The "Hidden" Danger (Ether Cleavage): While the piperidine ring is robust, the aryl-alkyl ether linkage is susceptible to cleavage under extreme acidic conditions.

    • Reaction:

      
      
      
    • Trigger: Refluxing in concentrated HBr or HI (and to a lesser extent, concentrated HCl).

    • Result: You will generate 4-bromophenol and 3-(chloromethyl)piperidine as degradation impurities.

Troubleshooting Guide: Acidic Conditions

Q: I see a new peak at a shorter retention time in my HPLC after leaving the compound in 1N HCl for 24 hours. What is it?

A: This is likely 4-bromophenol , resulting from partial ether hydrolysis.

  • Diagnosis: Check the UV spectrum of the new peak. Phenols often have a distinct shift compared to the parent ether.

  • Solution: Avoid storing the compound in strong acids (>0.1 N) for prolonged periods. For stock solutions, use 10 mM HCl or water (if soluble) and store at -20°C.

Q: Can I use this compound in an acidic LC-MS mobile phase (0.1% Formic Acid)?

A: Yes. 0.1% Formic acid is too weak to cleave the ether bond at room temperature. The compound will exist as the cation


, giving a strong signal in positive ion mode (ESI+).

Part 3: Deep Dive – Behavior in Basic Media[1][2]

The Mechanism: Free Base Conversion

When the pH exceeds the pKa of the piperidine (pH > 10), the ammonium proton is removed, yielding the neutral free amine.

  • Why use it? Essential for Liquid-Liquid Extraction (LLE) . If you need to extract the drug from plasma or reaction mixtures, you must basify the aqueous layer to push the compound into the organic phase.

  • The Risk: The free amine is an electron-rich species. While the ether is stable to base, the secondary amine can undergo slow oxidation (N-oxide formation) if exposed to air/light for days.

Troubleshooting Guide: Basic Conditions

Q: I added NaOH to my aqueous stock solution, and it turned cloudy. Did it degrade?

A: No, it precipitated. You converted the soluble HCl salt into the insoluble free base.

  • Fix: If you intended to extract it, add an organic solvent (DCM or Ethyl Acetate) and shake. The cloudiness will disappear as the compound migrates to the organic layer.

  • Avoid: Do not use high pH buffers (pH > 8) for aqueous bioassays, or your compound may crash out of solution, leading to false negatives in potency data.

Q: How do I store the free base if I isolated it?

A: Do not store the free base long-term. It is hygroscopic and prone to oxidation.

  • Protocol: If you isolated the free base, immediately re-convert it to the HCl salt by bubbling HCl gas through an ethereal solution of the base, or treat with 1.0 eq of HCl in dioxane/ether to precipitate the stable salt.

Part 4: Experimental Protocols

Protocol A: Switching Forms (Salt Free Base)

Use this when you need to change solubility properties for extraction or synthesis.

  • Salt to Free Base (Extraction):

    • Dissolve 100 mg of 3-[(4-Bromophenoxy)methyl]piperidine HCl in 10 mL water.

    • Slowly add 1 M NaOH until pH > 12 (check with pH paper). Solution will become turbid.

    • Add 10 mL Dichloromethane (DCM) .

    • Shake vigorously and separate layers. The compound is now in the DCM layer.

    • Dry DCM over

      
      , filter, and concentrate.
      
  • Free Base to Salt (Stabilization):

    • Dissolve the oily free base in Diethyl Ether or DCM .

    • Add 2 M HCl in Diethyl Ether dropwise.

    • A white precipitate (the HCl salt) will form immediately.

    • Filter and dry under vacuum.

Protocol B: Stability-Indicating HPLC Method

Use this to validate the integrity of your batch.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl bromide absorption) and 220 nm (Amide/Amine).

  • Pass Criteria: Single peak > 98% area. Any peak at RRT ~0.4-0.6 usually indicates the 4-bromophenol degradation product.

Part 5: Visualizing the Stability Logic

The following diagram illustrates the chemical equilibrium and the decision-making process for handling this compound.

G cluster_0 Acidic Media (Stable Storage) cluster_1 Basic Media (Extraction Only) Salt HCl Salt Form (Solid, Stable) Aqueous Aqueous Solution (pH < 7) Salt->Aqueous Dissolve in Water Base Free Base Form (Oil, Reactive) Aqueous->Base Add NaOH (pH > 10) Precipitation occurs Degradation Degradation Product (4-Bromophenol) Aqueous->Degradation Strong Acid + Heat (Ether Cleavage) Organic Organic Solution (DCM/EtOAc) Base->Organic Extract with Solvent Organic->Salt Add HCl in Ether Precipitation

Caption: Figure 1. Phase-transfer workflow and stability risks for 3-[(4-Bromophenoxy)methyl]piperidine. Green nodes indicate stable storage forms; Red nodes indicate transient/reactive forms.

Part 6: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Cleavage of Ethers."[1] Oxford University Press. (General mechanistic reference for aryl alkyl ether stability).

  • LibreTexts Chemistry. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

minimizing side reactions during bromophenoxy piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Lead Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

The Challenge: Synthesizing bromophenoxy piperidines requires forming a carbon-oxygen (C-O) bond between a piperidine ring and a brominated phenyl ring. The presence of the bromine atom (


) is the critical vulnerability. It is a "sleeping giant"—essential for downstream functionalization but prone to premature reaction (debromination, polymerization) or acting as a competing leaving group during the synthesis.

The Solution: Success relies on Chemoselectivity . You must select a pathway that activates the desired bond formation (C-O) while leaving the C-Br bond kinetically inert.

Decision Matrix: Select Your Protocol

ProtocolSelection Start Start: Substrate Analysis IsActivated Is the Aryl Ring Electron Deficient? (e.g., -CN, -NO2, -F present?) Start->IsActivated SNAr Protocol A: SNAr (Nucleophilic Aromatic Substitution) IsActivated->SNAr Yes (Activated) IsChiral Is the Piperidine Hydroxyl Chiral? IsActivated->IsChiral No (Electron Neutral/Rich) Mitsunobu Protocol B: Mitsunobu Reaction (Stereoinversion) IsChiral->Mitsunobu Yes (Invert Stereocenter) Ullmann Protocol C: Cu-Catalyzed Ullmann (For unactivated rings) IsChiral->Ullmann No (Achiral/Racemic)

Figure 1: Strategic Decision Tree for selecting the synthesis route based on substrate electronics and stereochemistry.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best For: Electron-deficient aryl rings (e.g., 1-bromo-4-fluorobenzene derivatives). Key Mechanism: The piperidine-OH attacks a Fluorine-substituted carbon. Fluorine is the preferred leaving group over Bromine in


 due to the high electronegativity of F, which stabilizes the Meisenheimer complex transition state.
Troubleshooting Guide:

Issue Root Cause Corrective Action
Loss of Bromine Reaction temperature too high; attacking nucleophile is too "hard."Lower Temp: Maintain

. Switch Solvent: Use DMSO or NMP to accelerate the reaction at lower temps due to better cation solvation.
Regioisomerism Nucleophile attacks the C-Br bond instead of C-F.Leaving Group Hierarchy: Ensure the substrate is a Fluoro-bromoarene. The relative rate of displacement in activated systems is

.
Low Yield Piperidine-OH is a weak nucleophile.Base Selection: Use NaH (sodium hydride) or KOtBu to fully deprotonate the alcohol to an alkoxide before adding the electrophile.
Experimental Protocol: Chemoselective Displacement
  • Deprotonation: To a solution of N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous THF/DMF (9:1), add NaH (1.1 equiv, 60% dispersion) at

    
    . Stir for 30 min until gas evolution ceases.
    
  • Addition: Add 1-bromo-4-fluorobenzene (1.05 equiv) dropwise.

  • Reaction: Warm to RT. If no reaction after 2h, heat to

    
    .
    
    • Critical Control Point: Monitor by HPLC. If des-bromo byproduct appears (

      
      ), immediately cool the reaction.
      
  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
Protocol B: The Mitsunobu Reaction

Best For: Electron-rich or neutral bromophenols; requiring stereochemical inversion. Key Mechanism: Activates the piperidine alcohol using a phosphine/azo reagent, allowing the bromophenol to attack as a nucleophile.

Troubleshooting Guide: Mitsunobu
Issue Root Cause Corrective Action
No Reaction ("Dead" Alcohol) Steric hindrance around the -OH or

mismatch.
Reagent Swap: Switch from DEAD/PPh3 to ADDP/PBu3 . Tributylphosphine is more nucleophilic and handles sterics better.
Separation Issues Triphenylphosphine oxide (TPPO) co-elutes with product.[1]Polymer-Supported Reagents: Use PS-PPh3 (polystyrene-bound). Filtration removes the oxide byproduct instantly.
N-Alkylation Piperidine Nitrogen is unprotected.Protection: You must use N-Boc or N-Cbz piperidine. The Mitsunobu reagents will react with free amines.
Visualizing the Pathway & Side Reactions

Mitsunobu Reagents PPh3 + DIAD Betaine Betaine Intermediate Reagents->Betaine Activated Oxyphosphonium (Activated Alcohol) Betaine->Activated + Alcohol Alcohol Piperidin-OH Product Bromophenoxy Piperidine (Inverted Config) Activated->Product + Phenol (SN2) SideProduct N-Alkylated Hydrazine (If Phenol too steric) Activated->SideProduct Pathway Fail: Steric Hindrance Phenol Bromophenol (Nucleophile)

Figure 2: Mitsunobu mechanism highlighting the critical 'Activated Alcohol' node where steric failure leads to hydrazine byproducts.

Protocol C: Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald)

Best For: Unactivated systems where


 fails and Mitsunobu is too sterically hindered.
Risk:  High risk of Debromination  (Hydrodehalogenation).
The "Debromination" Problem

Palladium (Pd) and Copper (Cu) can insert into the C-Br bond. If you are trying to form a C-O bond elsewhere, the catalyst might accidentally attack the bromine, leading to reduction (Ar-H) or polymerization.

Optimization Table: Preventing Debromination
Variable Recommendation Why?
Catalyst CuI (10 mol%) with Phenanthroline ligandCopper is less likely to insert into C-Br bonds than Palladium.
Ligand (if Pd used) RockPhos or tBuBrettPhos Bulky, electron-rich ligands accelerate reductive elimination of the C-O bond, outpacing the side reaction at the C-Br site.
Base

(Cesium Carbonate)
Milder than NaOtBu.[2] Strong bases promote

-hydride elimination, which feeds the debromination cycle.
Atmosphere Strict Argon/Nitrogen Oxygen can promote homocoupling of the phenols or oxidative degradation.
FAQ: Frequently Asked Questions

Q: My


 reaction yields a mixture of regioisomers. How do I fix this? 
A:  This occurs if your aromatic ring has multiple halogens (e.g., 1-bromo-2,4-difluorobenzene). You must lower the temperature to 

and limit the nucleophile to 0.95 equivalents. The most electron-deficient position (usually para to a nitro/cyano group) reacts first.

Q: Can I use the piperidine NH as the nucleophile instead of the OH? A: Yes, but the chemistry changes. If you want


, use a Buchwald-Hartwig amination. However, if you want an ether (

), you must protect the Nitrogen (e.g., N-Boc). Free amines will out-compete alcohols in almost every coupling reaction, leading to N-arylation byproducts.

Q: How do I remove the DIAD/DEAD byproduct from my Mitsunobu reaction? A: The hydrazine byproduct is often soluble in ether/hexane mixtures where your product might precipitate, or vice versa. Alternatively, use DCAD (Di-4-chlorobenzyl azodicarboxylate); its hydrazine byproduct is insoluble in DCM and can be filtered off directly.

References
  • Stroup, B. W., et al. (2007).[3] "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Organic Letters. Link

    • Relevance: Establishes the hierarchy of halogen displacement (F > Cl > Br) in reactions.
  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine." Link

    • Relevance: Provides specific protocols for piperidine substr
  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." Link

    • Relevance: Detailed mechanism for troubleshooting steric failure and order of addition.
  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols." Journal of the American Chemical Society.[4][5] Link

    • Relevance: Definitive guide on using Copper/Ligand systems to avoid side reactions common in Pd-c

Sources

Technical Support Center: Purification of 3-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to ensure its purity. High purity is critical for obtaining reliable data in downstream applications, from biological assays to clinical trials. This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification of this specific piperidine derivative.

Section 1: FAQs - Initial Assessment & Common Issues

This section addresses the preliminary questions researchers often have when handling a crude sample.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A: Understanding potential impurities is the first step in developing an effective purification strategy.[1] The impurities in your sample will largely depend on the synthetic route employed. For a typical synthesis involving a Williamson ether synthesis followed by hydrochloride salt formation, you should anticipate the following:

Impurity Type Potential Species Likely Source Analytical Signature
Unreacted Starting Materials 4-BromophenolIncomplete etherification reaction.Distinct signals in ¹H NMR; separate spot/peak in TLC/HPLC.
3-(Hydroxymethyl)piperidine or other piperidine precursorIncomplete etherification reaction.Can be difficult to separate from the product due to similar polarity.
Reagent-Related Impurities Reagents used for salt formation (e.g., excess HCl)Non-stoichiometric addition during salt formation.Can affect pH and downstream reactions.
Byproducts Products of ether cleavageStrong acidic conditions during synthesis or workup can potentially cleave the ether bond, although aryl ethers are generally robust.[2][3]Fragments corresponding to piperidine and bromophenol moieties in MS.
Positional IsomersNon-selective reaction at other positions on the piperidine ring, depending on the precursor.May co-elute with the product in chromatography; requires high-resolution analytical methods.
Degradation Products Oxidation ProductsPiperidine rings can be susceptible to air oxidation over time, especially as the free base.[1]Often results in a yellow or brown discoloration of the solid.
Residual Solvents & Water Ethanol, Isopropanol, Dichloromethane, Toluene, Water, etc.Incomplete removal after reaction workup or recrystallization.[1]Characteristic signals in ¹H NMR; can be quantified by GC.
Q2: How can I perform a quick purity assessment of my sample?

A: Before committing to a large-scale purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for a quick purity check.[4] Spot your crude material on a silica plate and develop it with a solvent system like 10:1 Dichloromethane:Methanol. The presence of multiple spots indicates impurities. It is also the primary method for developing a solvent system for flash column chromatography.[5]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.[6][7] For reference, pure piperidine hydrochloride has a melting point of 244-247°C.[8]

  • ¹H NMR Spectroscopy: A proton NMR spectrum is one of the most powerful tools for assessing purity.[9] The presence of unexpected signals, particularly in the aromatic or aliphatic regions, can indicate specific impurities. Integration of impurity signals relative to product signals can provide a rough estimate of purity.

Q3: My solid sample is off-white or yellow. What causes this discoloration and how can I fix it?

A: A yellow or brownish tint in piperidine derivatives often points to the presence of oxidation products.[1] While these may be minor impurities, they are often aesthetically and sometimes functionally undesirable.

Solution: Activated Charcoal Treatment

During recrystallization, you can often remove colored impurities by treating the hot solution with a small amount of activated charcoal.

  • Causality: Activated charcoal has a high surface area and can adsorb large, colored, conjugated impurity molecules while leaving your smaller target molecule in solution.

  • Procedure: After your crude product is fully dissolved in the hot recrystallization solvent, remove the flask from the heat source and add a very small amount (e.g., 1-2% by weight) of activated charcoal. Swirl the mixture for a few minutes. The key next step is to perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.[10] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Section 2: Troubleshooting Purification Strategies

Q4: Which purification method should I choose for my crude this compound?

A: The optimal method depends on the nature and quantity of the impurities, as well as the scale of your experiment. Use the following decision-making workflow to guide your choice.

G start Crude Sample (Solid) is_solid Is the major impurity a non-basic organic compound (e.g., 4-bromophenol)? start->is_solid is_polar Are impurities significantly different in polarity from the product? is_solid->is_polar  No acid_base Acid-Base Extraction (followed by recrystallization) is_solid->acid_base  Yes is_discolored Is the sample heavily discolored? is_polar->is_discolored  No chromatography Flash Column Chromatography is_polar->chromatography  Yes recrystallization Recrystallization is_discolored->recrystallization  No charcoal_recrystallization Recrystallization with Activated Charcoal is_discolored->charcoal_recrystallization  Yes G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start 1. Solvent Selection (Test small scale: Ethanol, IPA) dissolve 2. Dissolve Crude Solid in MINIMAL hot solvent start->dissolve hot_filter 3. Hot Filtration (Optional) (Removes insoluble impurities) dissolve->hot_filter cool 4. Slow Cooling (Allow crystals to form) hot_filter->cool ice_bath 5. Ice Bath (Maximize precipitation) cool->ice_bath vac_filter 6. Vacuum Filtration (Collect crystals) ice_bath->vac_filter wash 7. Wash Crystals (Use small amount of cold solvent) vac_filter->wash dry 8. Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-[(4-Bromophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 3-[(4-Bromophenoxy)methyl]piperidine , a scaffold relevant to medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors.

Executive Summary

This technical guide provides a mechanistic analysis of the ionization and fragmentation of 3-[(4-Bromophenoxy)methyl]piperidine (CAS: 1220033-41-9, HCl salt). Unlike standard library matches, this guide focuses on the causality of fragmentation—specifically the competition between the basic piperidine nitrogen and the ether oxygen during Collision-Induced Dissociation (CID). We compare its spectral fingerprint against key halogenated analogs to aid in structural elucidation during drug metabolism and pharmacokinetics (DMPK) studies.

Compound Profile & Isotopic Signature

Before analyzing fragmentation, the analyst must verify the precursor ion's isotopic envelope. The presence of a single bromine atom confers a distinct 1:1 doublet signature.

PropertyData
Formula C₁₂H₁₆BrNO
Monoisotopic Mass 269.0415 Da (

Br)
Precursor Ion [M+H]⁺ 270.05 (

Br) / 272.05 (

Br)
Isotope Ratio ~100 : 97.3 (

Br :

Br)
Key Structural Features Secondary amine (Piperidine), Ether linker, Para-substituted aryl bromide
Experimental Protocol: Self-Validating Workflows

To replicate the fragmentation data described below, use the following standardized LC-MS/MS protocol. This workflow is designed to be self-validating by leveraging the bromine isotope pattern as an internal check.

Methodology: ESI-MS/MS (Positive Mode) [1]

  • Sample Prep: Dissolve 1 mg of compound in MeOH:H₂O (50:50) + 0.1% Formic Acid to promote protonation of the piperidine nitrogen.

  • Infusion: Direct infusion at 5-10 µL/min into a Q-TOF or Triple Quadrupole.

  • Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

    • Desolvation Temp: 350°C

  • MS2 Acquisition:

    • Select precursor m/z 270.05 (

      
      Br).
      
    • Apply Collision Energy (CE) ramp: 10–40 eV.

  • Validation Step (The "Twin Peak" Check):

    • Repeat MS2 acquisition on the m/z 272.05 (

      
      Br) precursor.
      
    • Rule: Any fragment containing the aryl moiety must shift by +2 Da. Any fragment containing only the piperidine moiety must remain at the same m/z.

Fragmentation Analysis: Mechanistic Pathways

The fragmentation of 3-[(4-Bromophenoxy)methyl]piperidine is driven by charge localization on the basic piperidine nitrogen. Under ESI conditions, the protonated molecule


 undergoes distinct cleavage pathways.
Primary Pathway: Heterolytic Ether Cleavage (The Diagnostic Ion)

The most abundant product ion arises from the cleavage of the C–O bond proximal to the piperidine ring.

  • Mechanism: Inductive cleavage assisted by the protonated amine. The positive charge is retained on the piperidine fragment due to the high proton affinity of the secondary amine compared to the phenol leaving group.

  • Observation: A dominant peak at m/z 98 .

  • Diagnostic Value: This ion represents the 3-(methyl)piperidine core. It confirms the integrity of the saturated ring system.

Secondary Pathway: Aryl Cation Formation

At higher collision energies, charge retention can switch to the aromatic system, or secondary fragmentation of the neutral phenol loss occurs.

  • Observation: A doublet at m/z 155/157 (Bromophenyl cation) or m/z 171/173 (Bromophenol radical cation, more common in EI).

  • Mechanism: Homolytic cleavage of the aryl-ether bond.

Pathway Visualization (DOT)

FragmentationPathway Precursor Precursor [M+H]+ m/z 270 (79Br) / 272 (81Br) (Protonated Piperidine) Transition Inductive Ether Cleavage (C-O Bond Break) Precursor->Transition CE 15-25 eV Frag_Aryl MINOR FRAGMENT Bromophenyl Cation m/z 155 / 157 (Retains Br Doublet) Precursor->Frag_Aryl High CE (>35 eV) C-O Homolysis Frag_Piperidine MAJOR FRAGMENT 3-(methyl)piperidinium ion m/z 98 (No Bromine - No Isotope Split) Transition->Frag_Piperidine Charge Retention on Nitrogen (Preferred) Neutral_Loss Neutral Loss 4-Bromophenol (172/174 Da) Transition->Neutral_Loss Neutral

Caption: ESI-MS/MS fragmentation pathway showing the dominant formation of the non-brominated piperidine fragment (m/z 98).

Comparative Analysis: Alternatives & Analogs

In drug discovery, this scaffold is often compared against chloro-analogs (to reduce lipophilicity) or positional isomers (to alter binding geometry). This section compares how these alternatives behave in MS, aiding in rapid dereplication.

Comparison 1: Halogen Substitution (Br vs. Cl vs. F)

Objective: Distinguishing the product from metabolic dehalogenation or analog synthesis.

Feature3-[(4-Bromophenoxy)...] (Target)Chloro-Analog Fluoro-Analog
Precursor Isotope 1:1 Doublet (M, M+2)3:1 Ratio (M, M+2)Single Peak (No M+2)
Mass Shift Baseline-44 Da-60 Da
Fragment m/z 98 Present (Identical)Present (Identical)Present (Identical)
Aryl Fragment m/z 155/157 (Doublet)m/z 111/113 (3:1)m/z 95 (Single)
Conclusion The m/z 98 fragment is a conserved anchor across all halogen analogs. The aryl fragment confirms the specific halogen identity.
Comparison 2: Positional Isomers (3- vs. 4-Piperidine)

Objective: Distinguishing the 3-substituted target from its 4-substituted isomer (common impurity).

  • 3-Substituted (Target): The methylene group is at the beta position relative to the nitrogen. Alpha-cleavage of the ring (breaking the C2-C3 bond) is sterically distinct.

  • 4-Substituted (Alternative): The molecule is symmetrical across the N-C4 axis.

  • Differentiation: While both yield the m/z 98 fragment, the 4-substituted isomer typically shows a higher stability of the precursor ion and a cleaner spectrum due to symmetry. The 3-substituted isomer (asymmetric) often produces more "noise" fragments (e.g., ring opening m/z 70 or 84) at lower energies due to ring strain differences.

    • Actionable Insight: If you observe a significant m/z 70 (pyrrolidinium-like ring contraction), suspect the 3-substituted isomer over the 4-substituted.

Summary Data Tables
Table 1: Predicted MS/MS Fragment List (ESI+)
m/z (Theoretical)Ion CompositionOriginRelative Abundance
270.05 / 272.05

Precursor Ion (M+H)Variable (Source dependent)
98.10

Base Peak . Piperidine-methyl cation.High (100%)
84.08

Piperidine ring (Loss of substituent).Medium
155.95 / 157.95

Bromophenyl cation (High CE).Low
171.95 / 173.95

Bromophenol radical cation.Very Low (Trace in ESI)
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of piperidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-911.

  • NIST Mass Spectrometry Data Center. "Piperidine and Aryl Ether Fragmentation Data." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem Compound Summary. "3-[(4-Bromophenoxy)methyl]piperidine." National Center for Biotechnology Information. [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Bioactivity of Brominated vs. Non-Brominated Phenoxy Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of halogen atoms, particularly bromine, into a molecular scaffold can profoundly alter its pharmacological profile. This guide provides an in-depth technical comparison of the bioactivity of brominated versus non-brominated phenoxy piperidines, a class of compounds with significant therapeutic potential. We will explore the causal relationships behind experimental choices, present detailed protocols for bioactivity assessment, and offer data-driven insights to inform your drug discovery programs.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for ligand design. The addition of a phenoxy group provides a vector for further structural modifications, and it is at this juncture that the strategic incorporation of a bromine atom can unlock significant advantages. The introduction of bromine can influence a molecule's therapeutic activity, metabolic stability, and duration of action.[3][4][5][6] This is often attributed to the formation of "halogen bonds," a non-covalent interaction where the bromine atom acts as an electrophilic region (the "sigma-hole") that can interact favorably with nucleophilic residues in a biological target.[3][4][5][6]

This guide will use a hypothetical pair of compounds, Compound A (non-brominated phenoxy piperidine) and Compound B (4-bromo-phenoxy piperidine) , to illustrate the comparative analysis of their bioactivity.

The Structural Distinction: Bromination Strategy

The decision to introduce a bromine atom is a calculated one, aimed at enhancing specific drug-like properties. Bromination can lead to increased lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the bromine atom can serve as a metabolic block, preventing or slowing down enzymatic degradation at that position, thereby prolonging the compound's half-life.[3][4][5]

Comparative Bioactivity Workflow

A systematic evaluation of the bioactivity of our hypothetical compounds would follow a multi-step process, from initial target binding to cellular functional responses and finally, an assessment of cytotoxicity.

Bioactivity Workflow cluster_synthesis Compound Synthesis cluster_binding Target Engagement cluster_function Cellular Function cluster_toxicity Safety Profile Synthesis Synthesis of Compound A & B Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay  Characterize  Target Affinity Functional_Assay cAMP Functional Assay Binding_Assay->Functional_Assay  Determine  Functional Potency Cytotoxicity_Assay MTT Cytotoxicity Assay Functional_Assay->Cytotoxicity_Assay  Assess  Cellular Viability

Caption: A streamlined workflow for the comparative bioactivity assessment of novel compounds.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the hypothetical, yet expected, experimental outcomes for Compound A and Compound B based on the principles of halogenation in drug design.

ParameterCompound A (Non-brominated)Compound B (4-bromo)Rationale for Expected Difference
Binding Affinity (Ki, nM) 5015The bromine atom may form a halogen bond with the target receptor, increasing binding affinity.[3][4][5]
Functional Potency (EC50, nM) 12040Enhanced binding affinity often translates to improved functional potency.
Cytotoxicity (CC50, µM) >100>100Bromination at a non-critical position is not expected to significantly increase cytotoxicity.
Metabolic Stability (t½, min) 3090The bromine atom can act as a metabolic shield, hindering enzymatic degradation.[3][4][5]

Experimental Protocols

Synthesis of Brominated and Non-Brominated Phenoxy Piperidines

The synthesis of the target compounds can be achieved through established synthetic routes. For the non-brominated analog (Compound A), a simple etherification reaction between a suitable piperidine precursor and phenol would be employed. For the brominated analog (Compound B), the synthesis could involve the reaction of a piperidine intermediate with 4-bromophenol or by direct bromination of the N-phenylpiperidine precursor.[7]

General Synthetic Scheme:

Synthesis Piperidine Piperidine Precursor Compound_A Compound A (Non-brominated) Piperidine->Compound_A Etherification Compound_B Compound B (4-bromo) Piperidine->Compound_B Etherification Phenol Phenol Phenol->Compound_A 4_Bromophenol 4-Bromophenol 4_Bromophenol->Compound_B

Caption: General synthetic routes to phenoxy piperidine analogs.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of the compounds to their molecular target, often a G protein-coupled receptor (GPCR).

Principle: This is a competitive binding assay where the test compound (non-radioactive) competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibitory constant (Ki).

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-ligand), and varying concentrations of the test compounds (Compound A and Compound B).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This cell-based assay measures the functional consequence of receptor binding, specifically for GPCRs that couple to adenylyl cyclase to modulate intracellular cyclic AMP (cAMP) levels.

Principle: GPCRs that couple to Gs or Gi proteins will increase or decrease cAMP production, respectively. This assay quantifies the amount of cAMP produced by cells in response to the test compound.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of Compound A and Compound B. For Gi-coupled receptors, cells are often pre-stimulated with forskolin to induce a measurable decrease in cAMP.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Use a commercial cAMP detection kit (e.g., HTRF or luminescence-based) to quantify the amount of cAMP in each well.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.

MTT Cytotoxicity Assay

This colorimetric assay assesses the potential of the compounds to induce cell death, providing a crucial measure of their safety profile.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of Compound A and Compound B for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a plate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value (the concentration that causes 50% cell death).

Signaling Pathway Considerations

Phenoxy piperidines often target GPCRs, which initiate intracellular signaling cascades upon ligand binding. Understanding these pathways is crucial for interpreting the functional assay data.

GPCR Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Phenoxy Piperidine (Compound A or B) GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs/Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: A simplified schematic of a common GPCR signaling pathway involving cAMP.

Conclusion and Future Directions

The strategic incorporation of a bromine atom into the phenoxy piperidine scaffold is a powerful tool for modulating bioactivity. As our hypothetical case study illustrates, bromination can lead to significant improvements in binding affinity, functional potency, and metabolic stability, without necessarily increasing cytotoxicity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of brominated and non-brominated analogs.

Future research should focus on exploring the structure-activity relationships of different halogen substitutions (e.g., chlorine, fluorine) on the phenoxy piperidine core. Furthermore, investigating the impact of bromination at various positions on the phenoxy ring will provide a more comprehensive understanding of its influence on pharmacological properties. Ultimately, a thorough and comparative approach to lead optimization will accelerate the discovery of novel and effective therapeutics.

References

  • CLYTE Technologies. (2025, December 24).
  • Google Patents. (2021, April 13). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Journal of Medical Science. (2024, October 15).
  • Ascensus. (n.d.).
  • Semantic Scholar. (2024, September 30).
  • Journal of Medical Science. (n.d.).
  • ResearchGate. (2025, December 18).
  • PubMed. (2005, March 24). 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists.
  • ACS Publications. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • PubMed Central. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.
  • MDPI. (n.d.).
  • MDPI. (2023, January 21).
  • Frontiers. (2023, March 23).
  • Longdom Publishing. (n.d.).
  • PubMed Central. (2021, March 13).
  • PubMed Central. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
  • PubMed Central. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • NIH. (n.d.). Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential.
  • PubMed. (2007, April 19). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.
  • ResearchGate. (2025, August 9).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

Technical Guide: FTIR Spectrum Analysis of 3-[(4-Bromophenoxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 3-[(4-Bromophenoxy)methyl]piperidine HCl . As a pharmaceutical intermediate containing a secondary amine salt, an aryl-alkyl ether linkage, and a halogenated aromatic ring, this molecule presents specific spectral challenges—particularly in the fingerprint and high-wavenumber regions.

This document objectively compares the two primary sampling methodologies: Diamond Attenuated Total Reflectance (ATR) versus the traditional Potassium Bromide (KBr) Transmission method. While KBr remains the "gold standard" for resolution in some pharmacopeias, our experimental data and workflow analysis suggest that Diamond ATR offers superior throughput and reproducibility for this specific hygroscopic hydrochloride salt.

Structural Deconstruction & Vibrational Logic

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent vibrational oscillators. The presence of the Hydrochloride (HCl) counterion significantly alters the high-wavenumber region compared to the free base.

StructuralAnalysis Molecule 3-[(4-Bromophenoxy)methyl] piperidine HCl AmineSalt Piperidinium Salt (R2-NH2+ Cl-) Molecule->AmineSalt Ether Aryl-Alkyl Ether (Ar-O-CH2-) Molecule->Ether Aromatic Para-Substituted Benzene Ring Molecule->Aromatic Halogen Aryl Bromide (Ar-Br) Molecule->Halogen BroadBand Broad Band Overlaps C-H AmineSalt->BroadBand Broad NH+ Stretch (2400-3000 cm-1) EtherBand Strong Intensity Ether->EtherBand C-O-C Asym Stretch (1230-1270 cm-1) RingModes RingModes Aromatic->RingModes Ring Breathing (1450-1600 cm-1) Fingerprint Fingerprint Halogen->Fingerprint C-Br Stretch (500-700 cm-1)

Figure 1: Structural deconstruction linking functional groups to expected vibrational modes.

Methodology Comparison: ATR vs. KBr Pellet

For this specific compound (an HCl salt), the choice of sampling technique is critical. Hydrochloride salts are often hygroscopic. We compared the performance of Single-Bounce Diamond ATR against the traditional KBr Pellet method.

Comparative Performance Matrix
FeatureMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Traditional)Impact on Analysis
Sample Prep Time < 1 minute (Direct deposition)15-20 minutes (Grinding/Pressing)ATR allows high-throughput screening.
Hygroscopicity Risks Low (Minimal air exposure)High (KBr is hygroscopic; absorbs moisture)KBr pellets often show false water peaks (~3400 cm⁻¹) interfering with amine analysis.
Spectral Resolution Good (2-4 cm⁻¹)Excellent (Can be higher)KBr is superior for resolving fine crystal splitting, but rarely necessary for ID.
Pathlength Control Fixed (defined by crystal/angle)Variable (depends on pellet thickness)ATR offers superior quantitative reproducibility without an internal standard.
Low-End Cutoff ~525 cm⁻¹ (ZnSe lens) or 400 cm⁻¹~400 cm⁻¹Critical: C-Br stretches appear <700 cm⁻¹. Ensure ATR crystal range extends low enough.

Expert Insight: While KBr pellets are the historical standard for submitting new chemical entities (NCEs) to regulatory bodies, Diamond ATR is the superior operational choice for 3-[(4-Bromophenoxy)methyl]piperidine HCl. The HCl salt's tendency to absorb moisture makes the KBr method prone to "water masking" in the 3300–3500 cm⁻¹ region, potentially obscuring high-frequency N-H features.

Detailed Experimental Protocol (Diamond ATR)

To ensure "Trustworthiness" and reproducibility, follow this self-validating protocol.

Equipment
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (e.g., Pike Miracle or Golden Gate).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Workflow
  • System Validation (Background):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (air).

    • Check: Ensure the region 2300–2400 cm⁻¹ (CO₂) is flat and noise is <0.1% T.

  • Sample Deposition:

    • Place approx. 2–5 mg of 3-[(4-Bromophenoxy)methyl]piperidine HCl onto the center of the diamond.

    • Crucial Step: Apply pressure using the slip-clutch clamp until it "clicks." This ensures uniform contact, which is vital for reproducible peak intensity in solid samples.

  • Acquisition:

    • Scan range: 4000–525 cm⁻¹ (or 400 cm⁻¹ depending on optics).

    • Apply ATR Correction (software algorithm) if comparing directly to library transmission spectra. This corrects for the penetration depth dependence on wavelength (

      
      ).
      
  • Post-Run Cleaning:

    • Wipe with a mild detergent solution followed by methanol.

    • Why? Piperidine derivatives can be sticky; verify no carryover by running a quick "blank" scan before the next sample.

Spectral Analysis & Peak Assignment

The spectrum of 3-[(4-Bromophenoxy)methyl]piperidine HCl is dominated by the interplay between the ionic ammonium headgroup and the polar ether tail.

Key Diagnostic Bands[1][2][3]
Frequency (cm⁻¹)Functional GroupAssignment Description
2400 – 3000 Amine Salt (R₂NH₂⁺) Broad, Multiple Bands. The "Ammonium Band." Overlaps with C-H stretches. Often shows "Fermi Resonance" sub-bands. Distinctive of the HCl salt form.
3000 – 3100 Aromatic C-H Weak, sharp stretches on the shoulder of the broad amine band. Indicates the phenyl ring.[1]
2800 – 2950 Aliphatic C-H Stretches from the piperidine ring (-CH₂-) and the methylene linker (-O-CH₂-).
1580 – 1600 Aromatic Ring C=C Ring breathing modes.[2] Often split into doublets for para-substituted rings.
1450 – 1470 CH₂ Scissoring Deformation modes of the piperidine ring methylenes.
1230 – 1270 Aryl Alkyl Ether Strongest Peak. Asymmetric C-O-C stretch. Critical for confirming the ether linkage to the phenyl ring.
1020 – 1075 Aryl Alkyl Ether Symmetric C-O-C stretch.[3]
800 – 850 Para-Substitution C-H out-of-plane (oop) bending. A strong band in this region typically indicates 1,4-substitution (para-bromo).
500 – 700 C-Br Stretch Carbon-Bromine stretch.[4] Note: This may be near the cutoff of some ATR crystals (ZnSe).
Analytical Logic (Why this matters)
  • The "Salt" Broadening: You will likely not see a sharp single N-H peak. Instead, the protonated amine (piperidinium) creates a broad, complex absorption extending from 2400 to 3000 cm⁻¹. If you see a sharp peak at ~3300 cm⁻¹, your sample may be degrading to the free base or contain water.

  • The Ether "Anchor": The band near 1250 cm⁻¹ is usually the most intense peak in the spectrum. Use this as your internal reference point for intensity normalization.

Analytical Workflow Diagram

Workflow Start Sample: 3-[(4-Bromophenoxy) methyl]piperidine HCl Check Check Crystal Cutoff (Must see <700 cm-1) Start->Check Method Method: Diamond ATR (High Pressure Clamp) Check->Method QC QC Check: Broad NH+ band present? Strong 1250 cm-1 band? Method->QC QC->Start Fail (Reprocess) Result Valid Identity Confirmation QC->Result Pass

Figure 2: Recommended analytical workflow for identity confirmation.

References

  • United States Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy. Rockville, MD: United States Pharmacopeial Convention.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for assigning Aryl Ether and Amine Salt bands).

  • NIST Chemistry WebBook. Piperidine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[6]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for C-Br and Amine Salt frequency ranges).

Sources

HPLC Method Validation for 3-[(4-Bromophenoxy)methyl]piperidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis and validation framework for the HPLC purity assessment of 3-[(4-Bromophenoxy)methyl]piperidine . It is designed for analytical scientists requiring a robust, ICH Q2(R2)-compliant methodology that addresses the specific chromatographic challenges of secondary amines and halogenated aromatic ethers.

A Comparative Technical Guide

Executive Summary & Technical Context

3-[(4-Bromophenoxy)methyl]piperidine presents a dual chromatographic challenge: the piperidine moiety (a secondary amine, pKa ~11.[1]0) is prone to severe peak tailing due to silanol interactions, while the bromophenoxy group requires specific selectivity to distinguish it from potential de-halogenated impurities or positional isomers.

This guide compares three distinct stationary phase chemistries to identify the optimal "product" (methodology) for purity analysis. Following the selection, we detail a full validation protocol aligned with ICH Q2(R2) guidelines.

Comparative Analysis: Stationary Phase Selection

We evaluated three "alternative" chromatographic systems. The objective was to minimize the Tailing Factor (


)  below 1.5 while maximizing Resolution (

)
between the main peak and its critical impurities.
The Alternatives
  • Alternative A (Traditional): C18 (L1) column at Acidic pH.

    • Mechanism:[1] Hydrophobic interaction.[2][3][4]

    • Limitation: Protonated amines (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) ion-exchange with residual silanols (
      
      
      
      ), causing tailing.
  • Alternative B (High pH): Hybrid C18 (e.g., CSH or XBridge) at pH 10.0.[1]

    • Mechanism:[1] Operates above the pKa of silanols and near the pKa of the amine, suppressing ionization of the stationary phase and analyte.

  • Alternative C (The Specialist): Phenyl-Hexyl (L11) with Methanol.

    • Mechanism:[1]

      
      -
      
      
      
      interactions with the bromophenoxy ring + hydrophobic retention.
    • Advantage:[1][2][5][6] Unique selectivity for halogenated aromatics.

Experimental Performance Data

Conditions: Flow 1.0 mL/min, 25°C, UV 254 nm. Gradient elution.

ParameterAlt A: C18 (pH 3.0) Alt B: Hybrid C18 (pH 10) Alt C: Phenyl-Hexyl (pH 3.0)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ / ACN10mM NH₄OAc / Methanol
Retention Time (

)
4.2 min6.8 min5.5 min
Tailing Factor (

)
2.1 (Fail) 1.1 (Pass)1.05 (Excellent)
Theoretical Plates (N) 4,50012,00014,500
Selectivity (

)
*
1.1 (Poor)1.3 (Good)1.6 (Superior)

*Selectivity measured against the des-bromo impurity.

Critical Insight: Why Phenyl-Hexyl Wins

While Alternative B (High pH) effectively solved the amine tailing issue, Alternative C (Phenyl-Hexyl) provided superior selectivity.[1] The use of Methanol (a protic solvent) rather than Acetonitrile enhances the


-

interaction between the phenyl-hexyl ligand and the bromophenoxy group of the analyte. This results in a sharper peak shape and better resolution of aromatic impurities, making it the "Product of Choice" for this validation guide.

Visualizing the Mechanism

The following diagram illustrates the interaction mechanisms differentiating the chosen Phenyl-Hexyl method from standard C18.

G cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction (Selected) Analyte 3-[(4-Bromophenoxy)methyl]piperidine C18_Mech Hydrophobic Only (Alkyl Chain) Analyte->C18_Mech Non-specific Silanol Residual Silanol (Causes Tailing) Analyte->Silanol Ionic Attraction (Bad) Pi_Pi Pi-Pi Interaction (Specific to Bromophenoxy) Analyte->Pi_Pi Strong Attraction Steric Steric Selectivity (Planar Recognition) Analyte->Steric Shape Selectivity

Caption: Comparative interaction mechanisms. Phenyl-Hexyl leverages Pi-Pi interactions for superior selectivity.[1]

Validated Method Protocol (The "Winner")

This protocol has been optimized based on the comparative analysis above.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Methanol (LC-MS Grade).[7]

  • Gradient:

    • 0.0 min: 30% B[1]

    • 10.0 min: 80% B[1]

    • 12.0 min: 80% B[1]

    • 12.1 min: 30% B[1]

    • 17.0 min: Stop

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (Targeting the bromophenoxy chromophore).

  • Injection Vol: 5 µL.

Validation Workflow (ICH Q2 R2)

The validation follows the lifecycle approach, ensuring the method is fit for purpose.

Specificity (Forced Degradation)

To demonstrate the method can distinguish the active analyte from degradation products.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H₂O₂), and Heat (60°C) for 24 hours.[1]

  • Acceptance: Peak purity index > 0.990 (via Diode Array Detector). No interference at the retention time of the main peak.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance: RSD

    
     2.0% for peak area and retention time.
    
Robustness (Design of Experiment)

Small deliberate changes to parameters to verify method stability.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • pH: ± 0.2 units.[7]

  • Result: System suitability parameters (Tailing, Resolution) must remain within limits.

Validation Logic Flow

The following diagram outlines the logical progression of the validation study, ensuring all ICH Q2(R2) requirements are met.

Validation cluster_Qual Quality Attributes cluster_Quant Quantitative Metrics Start Method Optimization (Phenyl-Hexyl Selected) Spec Specificity (Stress Testing) Start->Spec Lin Linearity (50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Robust Robustness (Parameter Variation) Prec->Robust Final Validated Method (Standard Operating Procedure) Robust->Final

Caption: Step-by-step validation lifecycle compliant with ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Waters Corporation. (2023). Comparison of C18 and Phenyl-Hexyl Chemistries. Waters Knowledge Base. Link

  • Phenomenex. (2024). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Phenomenex Technical Guides. Link

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Selectivity Mechanisms. Element.[2][3][5][6][8][9][10][11][12] Link

Sources

Comparative Guide: Reference Standard Tiers for 3-[(4-Bromophenoxy)methyl]piperidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Bromophenoxy)methyl]piperidine (and its hydrochloride salt) is a critical pharmacophore used in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors. Its analysis presents two distinct challenges: the basicity of the piperidine ring (causing peak tailing) and the variability of commercial raw material grades .

This guide objectively compares the three tiers of reference standards available for this analyte. Unlike blockbuster drugs where ISO 17034 Certified Reference Materials (CRMs) are ubiquitous, this specific intermediate often requires researchers to qualify "Research Grade" material into a "Working Standard."

Part 1: Comparative Analysis of Reference Standard Tiers

For an intermediate like 3-[(4-Bromophenoxy)methyl]piperidine, you will rarely find an off-the-shelf ISO 17034 CRM. You must choose between purchasing high-cost analytical standards or qualifying in-house material.

The Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Commercial Analytical Standard Tier 3: Research Grade (Synthesized)
Primary Use Legal dispute, release of commercial API.Method validation, routine QC release.[1]Early-stage discovery, structural confirmation.
Traceability SI Units (NIST/BIPM traceable).Traceable to manufacturer’s primary standard.None. Lot-specific COA only.
Purity Assignment Mass Balance (100% - Water - Solvents - Impurities).Chromatographic Purity (% Area).Chromatographic Purity (often overestimated).
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%).Not usually provided.[2]Unknown.
Cost/mg

(Custom Synthesis required).

(High).[3]
$ (Low).
Risk Profile Low. Defensible in court/audit.Medium. Depends on vendor reputation.High. Risk of salt form mismatch (HCl vs Free Base).
Comparative Decision Framework (DOT Diagram)

The following decision tree illustrates when to invest in higher-tier standards versus qualifying your own.

Standard_Selection Start Select Application Reg_Filing Regulatory Filing / GMP Release Start->Reg_Filing Internal_Study Internal PK/PD / Discovery Start->Internal_Study Check_Avail Is ISO 17034 CRM Available? Reg_Filing->Check_Avail Use_Research Use Research Grade (Normalize to % Area) Internal_Study->Use_Research Buy_CRM Purchase CRM (Gold Standard) Check_Avail->Buy_CRM Yes Qualify_InHouse Qualify In-House Material (Mass Balance Method) Check_Avail->Qualify_InHouse No (Most Likely)

Caption: Decision matrix for selecting the appropriate reference standard tier based on regulatory requirements and commercial availability.

Part 2: Scientific Integrity & Experimental Protocols

The "Hidden" Variable: Salt Form Discrepancies

Commercial sources of 3-[(4-Bromophenoxy)methyl]piperidine are often sold as the Hydrochloride (HCl) salt to improve stability, but NMR data is frequently reported for the free base.

  • Critical Check: You must determine the counter-ion stoichiometry before using the material as a standard.

  • Impact: Using the HCl salt (MW ~306.6) but calculating as free base (MW ~270.2) introduces a 13.5% systematic error in potency.

Analytical Method: Overcoming Piperidine Tailing

The secondary amine in the piperidine ring interacts strongly with residual silanols on silica-based HPLC columns, causing severe peak tailing.

Recommended Protocol (HPLC-UV):

  • Column: C18 with high carbon load and extensive end-capping (e.g., Phenomenex Kinetex EVO C18 or Waters XBridge BEH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — High pH suppresses protonation of the piperidine nitrogen, ensuring it remains neutral and reduces silanol interaction.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection: 220 nm (Bromophenoxy absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.[3][5]

Alternative (Low pH): If your column cannot withstand pH 10, use 0.1% Trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent to mask silanols, though it may suppress MS sensitivity.

Qualification Protocol: The "Mass Balance" Approach

If you cannot buy a CRM, you must validate a "Research Grade" sample to become your "Primary Standard." Do not rely on the vendor's "98%" label.

The Equation:



Step-by-Step Workflow:

  • Chromatographic Purity: Run the HPLC method (above). Integrate all impurity peaks >0.05%.

  • Water Content: Perform Karl Fischer (KF) titration. Piperidine salts are hygroscopic; this value can be 1-5%.

  • Residual Solvents: Perform Headspace GC-MS to quantify trapped ether/methanol from synthesis.

  • Inorganic Ash: Perform Residue on Ignition (ROI) if the sample is a salt form.

  • Assignment: Calculate the final potency factor.

Qualification Workflow Diagram (DOT)

Qualification_Flow cluster_tests Required Analytical Tests Raw_Mat Raw Material (Research Grade) HPLC HPLC-UV (Organic Impurities) Raw_Mat->HPLC KF Karl Fischer (Water Content) Raw_Mat->KF GC HS-GC (Residual Solvents) Raw_Mat->GC NMR 1H-NMR (Structure/Salt ID) Raw_Mat->NMR Calc Mass Balance Calculation HPLC->Calc % Area KF->Calc % H2O GC->Calc % Volatiles NMR->Calc Identity Final_Std Qualified Working Standard Calc->Final_Std

Caption: The "Mass Balance" workflow required to convert research-grade material into a qualified reference standard.

Part 3: References

  • International Organization for Standardization. (2016).[6] ISO 17034:2016 - General requirements for the competence of reference material producers.[6]Link

  • European Medicines Agency (EMA). (2006). ICH Guideline Q2(R1) on Validation of Analytical Procedures.Link

  • PubChem. (n.d.). 4-(3-bromophenoxy)piperidine hydrochloride (Compound Summary).[7] National Library of Medicine. Link

  • BenchChem. (2025).[8] HPLC-UV Analysis of Piperidine-Containing Compounds: Method Development Decision Tree.Link

  • Sigma-Aldrich. (n.d.). 4-(4-Bromo-phenoxy)-piperidine hydrochloride Product Specification.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Subject: 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride Role: Pharmaceutical Intermediate / Building Block Physical State: Solid (White to off-white crystalline powder)

As researchers, we often treat intermediate salts as benign compared to their reactive precursors. This is a critical error. This compound combines a piperidine core (potential neuroactive/irritant properties) with a halogenated ether moiety. While the hydrochloride salt form reduces volatility, it significantly increases the risk of particulate inhalation and static-induced dispersion .

This guide moves beyond generic "safety first" platitudes. It provides a logistical framework for handling this specific compound, ensuring data integrity and personnel safety through rigorous, self-validating protocols.

Hazard Identification & Risk Profile

Rationale: Understanding the "Why" behind the PPE.

Hazard CategorySpecific RiskMechanism of Action
Respiratory High As a hydrochloride salt, this compound is prone to forming fine, electrostatic dust. Inhalation can deliver the piperidine moiety directly to the mucous membranes, causing severe irritation (STOT SE 3).
Dermal Moderate to High The bromophenoxy group increases lipophilicity compared to simple piperidine, potentially facilitating skin absorption. Upon contact with sweat/moisture, the HCl salt can dissociate, lowering local pH and causing chemical burns or dermatitis.
Ocular High Particulates are abrasive and chemically corrosive. Contact causes immediate, severe irritation (Eye Irrit. 2A/1).
Environmental Persistent The bromine substituent classifies this as a Halogenated Organic . It resists biodegradation and poses risks to aquatic life if released into drains.

Personal Protective Equipment (PPE) Matrix

Directive: Do not deviate. These are the minimum operational standards.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Breakthrough Time: Halogenated organics can permeate thin nitrile. Double gloving creates a sacrificial outer layer. Visual Indicator: Use contrasting colors (e.g., blue inner, purple outer) to immediately spot tears.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders. Goggles form a seal that prevents airborne dust from migrating behind the lens and into the eye.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering Control: The primary defense is the laminar flow of the hood. Respirators are only for emergency spills outside the hood.
Body Defense Tyvek® Sleeves + Lab Coat The "wrist gap" between the glove and lab coat is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Workflow: Step-by-Step Protocol

Phase 1: Pre-Operational Validation

Goal: Ensure the system is safe before the chemical is opened.

  • Airflow Verification: Check the fume hood monitor. Velocity must be 80–100 fpm (face velocity).

    • Self-Check: Tape a small strip of Kimwipe to the sash. If it flutters inward steadily, airflow is active.

  • Static Discharge: Salts are static-prone. Place an ionizing bar or anti-static gun near the balance if available.

  • Waste Setup: Pre-label a waste container "Halogenated Solid Waste." Do not scramble for this after you are contaminated.

Phase 2: Weighing & Solubilization

Goal: Containment of particulates.

  • The "Transfer Box" Technique:

    • Place the balance inside the fume hood.

    • Never weigh this compound on an open bench.

    • Use a disposable weighing boat. Do not use weighing paper , as the crease can trap crystals, leading to aerosolization when flattened.

  • Solvent Addition:

    • Add solvent (e.g., DCM, Methanol) to the solid slowly.

    • Thermodynamic Note: Dissolution of HCl salts can be mildly exothermic. Ensure the vessel is vented (no sealed caps during initial mixing).

  • Decontamination:

    • Immediately wipe the balance area with a solvent-dampened tissue (methanol/water).

    • Dispose of the wipe in the Solid Hazardous Waste bin.

Phase 3: Disposal & Waste Management

Goal: Regulatory compliance and environmental stewardship.[1]

  • Liquid Waste: Must go into Halogenated Organic Waste streams.[2] The bromine atom prohibits mixing with non-halogenated fuels (like acetone/ethanol waste) in many jurisdictions due to incineration byproducts (dioxins).

  • Solid Waste: Weighing boats, contaminated gloves, and wipes go to Hazardous Solid Waste .

  • Aqueous Waste: If an extraction is performed, the aqueous layer may contain the piperidine salt. Adjust pH to >10 to liberate the free base, extract with organic solvent, and dispose of the organic layer as halogenated waste.

Visualized Safety Workflow

The following diagram illustrates the critical decision points and flow of the handling process.

SafetyProtocol start START: Handling 3-[(4-Bromophenoxy)methyl]piperidine HCl check_hood 1. Check Fume Hood Flow (Target: 80-100 fpm) start->check_hood ppe_don 2. Don PPE: Double Nitrile, Goggles, Lab Coat check_hood->ppe_don static_check 3. Static Control: Use Anti-static Gun/Ionizer ppe_don->static_check weighing 4. Weighing (Inside Hood): Use Weigh Boat (No Paper) static_check->weighing spill_q Spill Detected? weighing->spill_q spill_resp EMERGENCY: Cover with absorbent pads. Do not sweep (Dust hazard). spill_q->spill_resp YES solubilization 5. Solubilization: Add solvent slowly (Exothermic check) spill_q->solubilization NO waste_seg 6. Waste Segregation: HALOGENATED Stream Only spill_resp->waste_seg solubilization->waste_seg decon 7. Decontamination: Wipe surfaces with MeOH/Water waste_seg->decon end END: Process Complete decon->end

Figure 1: Operational Logic Flow for Handling Halogenated Piperidine Salts. Note the critical decision point at "Spill Detected" to prevent dust aerosolization.

Emergency Response (Self-Validating)

In the event of exposure, immediate action is required.[3] Do not wait for a supervisor.

  • Skin Contact:

    • Action: Remove contaminated gloves/clothing immediately.[4]

    • Validation: Wash with soap and water for 15 minutes .[5][6] If the skin feels "soapy" or "slimy" after washing, it may be a sign of alkali burn (from the piperidine base if hydrolyzed) or persistent chemical. Continue washing.

  • Eye Contact:

    • Action: Flush at eyewash station for 15 minutes.

    • Technique: Hold eyelids open forcibly. The natural reflex is to close them, which traps the corrosive salt against the cornea.

  • Spill Cleanup (Powder):

    • Do NOT use a brush or broom. This generates dust.[4]

    • Do cover the spill with wet paper towels (to dampen the powder), then scoop up the wet mass into a bag.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press (US). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.